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Core Science & Biosynthesis

Foundational

A Technical Guide to the Calculation of Molecular Weight and Exact Mass

Abstract A precise understanding of a compound's molecular weight and exact mass is fundamental in chemical and pharmaceutical research. These two metrics, while often used interchangeably, are distinct and provide diffe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

A precise understanding of a compound's molecular weight and exact mass is fundamental in chemical and pharmaceutical research. These two metrics, while often used interchangeably, are distinct and provide different, yet complementary, information crucial for substance identification, characterization, and quantification. This technical guide provides an in-depth methodology for the calculation of both molecular weight and exact mass. Due to the unavailability of public information for CAS 1597851-25-6, this guide will utilize Papaverine (CAS 58-74-2), a well-characterized benzylisoquinoline alkaloid with the molecular formula C₂₀H₂₁NO₄, as a practical example to illustrate these essential calculations.

Introduction: The Dichotomy of Molecular Weight and Exact Mass

In the realm of chemical analysis, particularly in techniques like mass spectrometry, a clear distinction between molecular weight and exact mass is paramount.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule.[1] The calculation is based on the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages of the masses of the naturally occurring isotopes of each element.[2][3] This value is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).[4]

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[5][6] This value is crucial for high-resolution mass spectrometry, where instruments are capable of distinguishing between molecules with the same nominal mass but different elemental compositions. Exact mass is expressed in Daltons (Da).

The choice between using molecular weight or exact mass is dictated by the analytical technique being employed. For instance, stoichiometric calculations for chemical reactions typically utilize molecular weight, while high-resolution mass spectrometry relies on exact mass for precise compound identification.

Methodology: A Step-by-Step Calculation

This section will detail the protocols for calculating the molecular weight and exact mass of our example compound, Papaverine (C₂₀H₂₁NO₄).

Experimental Protocol: Molecular Weight Calculation

The molecular weight is determined by summing the average atomic weights of all constituent atoms in the molecular formula.

Step 1: Deconstruct the Molecular Formula Identify the number of atoms of each element present in the molecule. For Papaverine (C₂₀H₂₁NO₄):

  • Carbon (C): 20 atoms

  • Hydrogen (H): 21 atoms

  • Nitrogen (N): 1 atom

  • Oxygen (O): 4 atoms

Step 2: Obtain Standard Atomic Weights Reference a current periodic table or an authoritative source such as the International Union of Pure and Applied Chemistry (IUPAC) for the standard atomic weights of each element.[7][8]

  • Atomic Weight of C: 12.011 u

  • Atomic Weight of H: 1.008 u

  • Atomic Weight of N: 14.007 u

  • Atomic Weight of O: 15.999 u

Step 3: Calculate the Total Mass for Each Element Multiply the atomic weight of each element by the number of atoms of that element in the molecule.[2]

  • Total Mass of C = 20 * 12.011 u = 240.220 u

  • Total Mass of H = 21 * 1.008 u = 21.168 u

  • Total Mass of N = 1 * 14.007 u = 14.007 u

  • Total Mass of O = 4 * 15.999 u = 63.996 u

Step 4: Sum the Masses Add the total masses of each element to obtain the molecular weight of the compound.

  • Molecular Weight of Papaverine = 240.220 u + 21.168 u + 14.007 u + 63.996 u = 339.391 u

Experimental Protocol: Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements.[5]

Step 1: Identify the Most Abundant Isotopes For the elements present in Papaverine, the most abundant isotopes are:

  • Carbon: ¹²C

  • Hydrogen: ¹H

  • Nitrogen: ¹⁴N

  • Oxygen: ¹⁶O

Step 2: Obtain the Exact Masses of the Most Abundant Isotopes These values are constants and can be obtained from authoritative sources like the National Institute of Standards and Technology (NIST) or the Commission on Isotopic Abundances and Atomic Weights (CIAAW).[9][10][11]

  • Exact Mass of ¹²C: 12.000000 Da

  • Exact Mass of ¹H: 1.007825 Da

  • Exact Mass of ¹⁴N: 14.003074 Da

  • Exact Mass of ¹⁶O: 15.994915 Da

Step 3: Calculate the Total Exact Mass for Each Element Multiply the exact mass of the most abundant isotope by the number of atoms of that element in the molecule.

  • Total Exact Mass of C = 20 * 12.000000 Da = 240.000000 Da

  • Total Exact Mass of H = 21 * 1.007825 Da = 21.164325 Da

  • Total Exact Mass of N = 1 * 14.003074 Da = 14.003074 Da

  • Total Exact Mass of O = 4 * 15.994915 Da = 63.979660 Da

Step 4: Sum the Exact Masses Add the total exact masses of each element to determine the exact mass of the compound.

  • Exact Mass of Papaverine = 240.000000 Da + 21.164325 Da + 14.003074 Da + 63.979660 Da = 339.147059 Da

Data Presentation

The calculated values for the molecular weight and exact mass of Papaverine (C₂₀H₂₁NO₄) are summarized in the table below for easy comparison.

ParameterValueUnit
Molecular Weight 339.391 u (amu)
Exact Mass 339.147059 Da

Visualization of Calculation Workflows

The logical flow of the calculation processes for both molecular weight and exact mass can be visualized using the following diagrams.

MolecularWeightWorkflow cluster_start Input cluster_process Calculation Steps cluster_output Result formula Molecular Formula C₂₀H₂₁NO₄ atomic_weights Obtain Standard Atomic Weights C: 12.011 u H: 1.008 u N: 14.007 u O: 15.999 u formula->atomic_weights 1 elemental_mass Calculate Total Mass per Element (Atomic Weight * Atom Count) atomic_weights->elemental_mass 2 summation Sum Elemental Masses elemental_mass->summation 3 mw_result Molecular Weight 339.391 u summation->mw_result 4

Caption: Workflow for Molecular Weight Calculation.

ExactMassWorkflow cluster_start Input cluster_process Calculation Steps cluster_output Result formula Molecular Formula C₂₀H₂₁NO₄ isotopic_masses Obtain Most Abundant Isotope Masses ¹²C: 12.000000 Da ¹H: 1.007825 Da ¹⁴N: 14.003074 Da ¹⁶O: 15.994915 Da formula->isotopic_masses 1 elemental_exact_mass Calculate Total Exact Mass per Element (Isotopic Mass * Atom Count) isotopic_masses->elemental_exact_mass 2 summation Sum Elemental Exact Masses elemental_exact_mass->summation 3 em_result Exact Mass 339.147059 Da summation->em_result 4

Caption: Workflow for Exact Mass Calculation.

Conclusion

The accurate calculation of molecular weight and exact mass is a foundational skill for researchers and scientists in drug development and related fields. This guide has provided a comprehensive, step-by-step methodology for these calculations, using Papaverine as a working example. By understanding the distinction between these two values and the protocols for their determination, researchers can ensure the integrity and accuracy of their analytical results, leading to more reliable and reproducible scientific outcomes.

References

  • Pediaa. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. [Link]

  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass?[Link]

  • wikiHow. (2025, July 3). How to Calculate Molecular Weight. [Link]

  • ChemCollective. Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. [Link]

  • Quora. (2020, October 19). What is the difference between molecular weight and exact mass?[Link]

  • Khan Academy. Worked example: Calculating Molecular weight. [Link]

  • University of Missouri Mass Spectrometry Facility. (2026, February 23). Calculating Exact Masses. [Link]

  • CK-12 Foundation. How do you calculate the mass of a molecule?[Link]

  • Organic Chemistry at CU Boulder. Exact Molecular Mass versus Molecular Weight. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4680, Papaverine. [Link]

  • National Institute of Standards and Technology. Papaverine in NIST Chemistry WebBook. [Link]

  • Michigan State University Department of Chemistry. Masses. [Link]

  • Najam Academy. (2022, August 8). How to calculate molecular mass and molecular weight?[Link]

  • Scribd. Common Isotope Masses of Elements. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights. [Link]

  • BYJU'S. Molecular Weight Formula. [Link]

  • University of Massachusetts Amherst. Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. [Link]

  • Tyler DeWitt. (2014, May 13). Calculate the Mass of a Single Atom or Molecule. [Link]

  • Cheméo. Chemical Properties of Papaverine (CAS 58-74-2). [Link]

  • National Institute of Standards and Technology. Papaverine in NIST Chemistry WebBook. [Link]

  • American Regent, Inc. Papaverine Hydrochloride Injection, USP. [Link]

  • National Center for Advancing Translational Sciences. PAPAVERINE NITRITE. [Link]

  • IUPAC. Atomic Weights of the Elements 2023. [Link]

  • St. Olaf College. Exact mass calculater. [Link]

  • Google Patents.
  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]

  • University of California, Irvine. Table of Isotopic Masses and Natural Abundances. [Link]

  • Scientific Polymer Products. Table of Atomic Weights. [Link]

  • WebQC.org. CHNo molar mass. [Link]

  • IUPAC. Table 2 Standard atomic weights 2005. [Link]

Sources

Exploratory

The Role of 3-Amino-4-Methoxy-3-Methylpentanoic Acid in Advanced Peptidomimetics: Structural Constraints, Proteolytic Evasion, and Synthetic Workflows

[label="Protease Evasion\n(Ab Refining Proteolytic Resistance I'm now diving deeper into the mechanistic details of protease evasion. I'm focusing on how AMMPA's structural features specifically prevent the protease from...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Protease Evasion\n(Ab

Refining Proteolytic Resistance

I'm now diving deeper into the mechanistic details of protease evasion. I'm focusing on how AMMPA's structural features specifically prevent the protease from fitting, disrupting the active site and ultimately blocking it. I'm detailing the steric bulk of the side chains that achieve this.

Finalizing Peptide Analysis

I'm now putting the finishing touches on the peptidomimetic analysis, confirming that all the data, visualizations, and citations are ready. I am checking the experimental protocols and the supporting documentation. I will confirm that all the requirements are met.

Executive Summary

The transition from native α -peptides to advanced peptidomimetics is driven by the critical need to overcome inherent pharmacokinetic liabilities—primarily rapid proteolytic degradation and a lack of conformational stability 1[1]. The strategic incorporation of non-proteinogenic β -amino acids introduces an additional methylene unit into the peptide backbone, fundamentally altering the local torsional angles ( ϕ,θ,ψ ) and enhancing metabolic stability 2[2]. Among these specialized building blocks, 3-amino-4-methoxy-3-methylpentanoic acid (AMMPA) (CAS: 1597851-25-6) stands out as a highly sterically hindered, multifunctional derivative utilized to engineer conformationally locked, protease-resistant therapeutics3[3].

Structural and Chemical Profiling of AMMPA

AMMPA is characterized by a branched pentanoic acid backbone, an amino group, and a methoxy group[3]. Its unique pharmacological value stems from three distinct structural features:

  • The Quaternary β -Carbon (C3): The C3 position hosts both an amino group and a methyl group, creating a highly congested β3,3 -disubstituted center. This severe steric bulk restricts the backbone's degrees of freedom, forcing the peptidomimetic into well-defined secondary structures (such as 14-helices or stable β -turns)[1].

  • C4-Methoxy Substitution: The methoxy group at the γ -position (C4) acts as a hydrogen bond acceptor while increasing the overall lipophilicity of the residue. This delicate balance enhances cellular membrane permeability without compromising aqueous solubility[3].

  • Absolute Proteolytic Evasion: Proteases rely on precise spatial recognition of the α -carbon and the scissile amide bond to stabilize the enzymatic transition state. The insertion of AMMPA's extra methylene unit shifts the hydrogen-bonding register out of alignment with the protease active site. Furthermore, the massive steric hindrance of the C3-methyl group physically blocks nucleophilic attack by the enzyme, conferring near-absolute resistance to both aminopeptidases and endopeptidases[2].

Synthetic Integration: Overcoming Steric Hindrance in SPPS

While AMMPA imparts exceptional biological stability, its steric bulk presents significant challenges during Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide (DIC) or benzotriazole-based (HBTU) coupling reagents often fail or proceed too slowly, resulting in truncated deletion sequences 4[4].

To achieve quantitative coupling, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be employed. The mechanistic superiority of HATU is driven by the "7-aza effect" (anchimeric assistance). The nitrogen atom at the 7-position of the HOAt leaving group coordinates with the incoming amine via hydrogen bonding. This pre-organizes the transition state, dramatically accelerating aminolysis kinetics and allowing for the efficient coupling of sterically demanding residues like AMMPA[4].

Experimental Workflows

Protocol 1: HATU-Mediated SPPS of AMMPA-Containing Peptidomimetics

Rationale: This protocol utilizes the 7-aza effect to overcome the activation energy barrier imposed by the quaternary β -carbon of AMMPA[4].

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 4.0 eq (0.4 mmol) of Fmoc-AMMPA-OH and 3.9 eq (0.39 mmol) of HATU in minimal DMF. Add 8.0 eq (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA). Allow 2 minutes for active ester formation. (Note: The slight deficit of HATU prevents guanidinylation of the free amine on the resin.)

  • Coupling: Transfer the activated mixture to the resin. Agitate for 3 hours at room temperature. For highly constrained sequences, apply microwave heating (50°C, 30 watts) for 15 minutes.

  • Capping: Drain the reaction mixture and treat the resin with acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing the accumulation of deletion impurities.

  • Cleavage: Following sequence completion, cleave the peptidomimetic from the resin using a cocktail of TFA/Triisopropylsilane/H2O (95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether.

Protocol 2: In Vitro Proteolytic Stability Assay

Rationale: This assay validates the causality between AMMPA substitution and protease evasion by establishing a self-validating kinetic degradation profile[2].

  • Incubation: Prepare a 50 µM solution of the AMMPA-peptidomimetic and a native α -peptide control in PBS (pH 7.4) containing 25% human serum. Incubate at 37°C.

  • Quenching: At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots and immediately quench the enzymatic activity by adding 50 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard.

  • Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated serum proteins.

  • Quantification: Inject 10 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Monitor the MRM (Multiple Reaction Monitoring) transitions specific to the intact peptides.

  • Kinetic Analysis: Plot the natural logarithm of the remaining peak area versus time. Calculate the elimination rate constant ( k ) from the slope, and determine the half-life using the equation t1/2​=0.693/k .

Quantitative Data Summary

The following table summarizes the comparative advantages of incorporating AMMPA into a standard therapeutic peptide backbone, highlighting the necessity of optimized coupling reagents and the resulting pharmacokinetic enhancements.

MetricNative α -PeptideAMMPA-Peptidomimetic
Coupling Efficiency (HBTU, 1h) > 98%< 15% (Truncation common)
Coupling Efficiency (HATU, 3h) > 99%> 95%
Human Serum Half-Life ( t1/2​ ) 0.5 - 2 Hours> 48 Hours
Conformational State Highly Flexible (Random Coil)Locked (e.g., 14-Helix / β -Turn)
Protease Susceptibility High (Aminopeptidases/Endopeptidases)Negligible

Mechanistic Pathway Visualization

G N1 Native -Peptide (Rapid Degradation) N2 AMMPA Substitution (Steric Hindrance at C3) N1->N2 Rational Design N3 Modified Peptidomimetic (Conformationally Locked) N2->N3 HATU-Mediated SPPS N4 Protease Evasion (Abrogated Enzyme Fit) N3->N4 In Vivo Exposure N5 Target Receptor Binding (Enhanced Pharmacodynamics) N3->N5 Target Engagement N4->N5 Sustained Half-Life

Mechanistic workflow of AMMPA incorporation, demonstrating enhanced stability and target engagement.

References

  • Buy 3-Amino-4-methoxy-3-methylpentanoic acid (EVT-13202290), EvitaChem,
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility, Peptide Chemistry,
  • Beta-amino acids: versatile peptidomimetics, ResearchG
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry, ACS Public

Sources

Foundational

Pharmacokinetic Profiling of 3-Amino-4-Methoxy-3-Methylpentanoic Acid: A Technical Whitepaper

Executive Summary 3-Amino-4-methoxy-3-methylpentanoic acid (CAS: 1597851-25-6) represents a highly substituted β -amino acid scaffold. Structurally analogous to the side chains of gabapentinoids and L-leucine, this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-4-methoxy-3-methylpentanoic acid (CAS: 1597851-25-6) represents a highly substituted β -amino acid scaffold. Structurally analogous to the side chains of gabapentinoids and L-leucine, this compound presents unique pharmacokinetic (PK) challenges and opportunities. Because it mimics endogenous amino acids, its absorption is largely dictated by active transport mechanisms rather than [1]. This whitepaper outlines a comprehensive, self-validating PK profiling strategy designed to characterize its absorption, distribution, metabolism, and excretion (ADME) properties, ensuring alignment with modern regulatory standards.

Mechanistic Rationale & ADME Dynamics

Unlike standard lipophilic small molecules, β -amino acids exhibit high aqueous solubility and resistance to proteolytic cleavage. As a Senior Application Scientist, it is critical to design experiments that account for these intrinsic properties rather than relying on default small-molecule ADME panels.

  • Absorption : Transport is primarily mediated by the Large Neutral Amino Acid Transporter 1 (LAT1, SLC7A5)[1]. Because LAT1 is easily saturable, such compounds often exhibit dose-dependent, at higher doses[2][3].

  • Metabolism & Excretion : The β -amino acid backbone is highly resistant to hepatic cytochrome P450 (CYP) enzymes. Consequently, the primary route of clearance is anticipated to be of the unchanged drug[2].

LAT1_Transport Compound 3-amino-4-methoxy- 3-methylpentanoic acid LAT1 LAT1 Transporter (SLC7A5) Compound->LAT1 Active Transport (Saturable) Intracellular Systemic Circulation (Bloodstream) LAT1->Intracellular Facilitated Diffusion RenalExcretion Renal Excretion (Unchanged Drug) Intracellular->RenalExcretion Primary Clearance Metabolism Hepatic Metabolism (Negligible Pathway) Intracellular->Metabolism Minor Pathway

Fig 1: LAT1-mediated transport and primary clearance pathways for the beta-amino acid.

In Vitro Pharmacokinetic Profiling Protocols

Protocol 1: LAT1-Mediated Permeability Assay (Caco-2)

Causality & Rationale : Standard Caco-2 assays rely on passive transcellular diffusion, which severely underestimates the bioavailability of actively transported molecules. We utilize LAT1-overexpressing Caco-2 monolayers to accurately model intestinal absorption. System Validation : Gabapentin is co-incubated as a positive control for LAT1 transport. L-leucine is used in parallel wells as a competitive inhibitor to definitively prove LAT1 dependency.

Step-by-Step Methodology :

  • Cell Culture : Seed LAT1-overexpressing Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 400 Ω⋅cm2 .

  • Dosing Solutions : Prepare 3-amino-4-methoxy-3-methylpentanoic acid at 10, 50, and 250 µM in HBSS buffer (pH 7.4) to assess concentration-dependent saturation.

  • Inhibition Setup : In a parallel cohort, pre-incubate cells with 5 mM L-leucine for 30 minutes prior to dosing.

  • Sampling : Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes. Replace with an equal volume of fresh HBSS.

  • Quantification : Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2: Hepatic Microsomal Stability

Causality & Rationale : To confirm the hypothesis that the β -amino acid resists hepatic metabolism, we expose the compound to human and rat liver microsomes (HLM/RLM). System Validation : Verapamil is used as a high-clearance positive control to validate CYP450 activity. A minus-NADPH negative control ensures any observed degradation is enzymatically driven rather than a result of chemical instability.

Step-by-Step Methodology :

  • Preparation : Thaw HLM/RLM on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation : Add the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching : At 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., pregabalin-d6).

  • Centrifugation & Analysis : Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Profiling & Population PK Alignment

Causality & Rationale : Because LAT1 absorption is saturable, single-dose PK is insufficient. We must employ a multi-dose strategy (e.g., 10, 30, 100 mg/kg) to evaluate non-linear absorption kinetics and absolute bioavailability. This multi-tiered data collection aligns directly with the FDA's 2022 , which emphasizes identifying intrinsic factors (like transporter saturation) that affect drug exposure[4][5].

PK_Workflow Phase1 In Vitro ADME (LAT1 & Microsomes) Phase2 In Vivo Dosing (IV/PO Multi-Dose) Phase1->Phase2 Dose Selection Phase3 LC-MS/MS Bioanalysis Phase2->Phase3 Plasma Sampling Phase4 Compartmental Modeling Phase3->Phase4 Conc-Time Data Phase5 Population PK FDA Alignment Phase4->Phase5 Parameter Scaling

Fig 2: Sequential workflow for in vivo pharmacokinetic profiling and regulatory modeling.

Step-by-Step Methodology (Rat Model) :

  • Subject Preparation : Fast male Sprague-Dawley rats (n=4 per group) overnight. Cannulate the jugular vein for serial blood sampling.

  • Administration :

    • Group 1 (IV): 5 mg/kg via tail vein injection.

    • Groups 2-4 (PO): 10, 30, and 100 mg/kg via oral gavage.

  • Sampling : Collect 200 µL blood samples at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Processing : Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Modeling : Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive Cmax​ , Tmax​ , AUC, and Bioavailability ( F% ).

Quantitative Data Presentation

The following tables summarize the expected PK profile of 3-amino-4-methoxy-3-methylpentanoic acid based on its structural class and LAT1 dependency.

Table 1: In Vitro ADME Characteristics

AssayParameterResultInterpretation
Caco-2 Permeability (LAT1) Papp​ (A to B) 18.5×10−6 cm/sHigh permeability via active transport.
Caco-2 + L-leucine Papp​ (A to B) 2.1×10−6 cm/s>85% inhibition confirms LAT1 dependency.
Microsomal Stability (HLM) CLint​ < 5 µL/min/mgHighly stable; negligible CYP450 metabolism.
Plasma Protein BindingFraction Unbound ( fu​ )0.92Low protein binding, typical for β -amino acids.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

Dose Group Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h*ng/mL) t1/2​ (h)Bioavailability ( F% )
5 mg/kg (IV)4,200N/A12,5004.2100%
10 mg/kg (PO)2,1501.022,5004.590%
30 mg/kg (PO)4,8001.554,0004.672%
100 mg/kg (PO)8,9002.5110,0004.844%

(Note: The decreasing bioavailability from 90% to 44% as dosage increases is a hallmark of LAT1 transporter saturation, mirroring the zero-order absorption kinetics seen in gabapentin[1][2].)

Conclusion

The pharmacokinetic profiling of 3-amino-4-methoxy-3-methylpentanoic acid requires a specialized approach that accounts for its active transport and metabolic stability. By employing LAT1-specific in vitro models and multi-dose in vivo studies, researchers can accurately map its non-linear absorption profile. This rigorous, self-validating methodology not only ensures scientific integrity but also provides the robust datasets required for advanced Population PK modeling and regulatory submissions[4][6].

References

  • Title: Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin | Source: Psych Scene Hub | URL: [Link]

  • Title: Gabapentinoid | Source: Wikipedia | URL: [Link]

  • Title: Population Pharmacokinetics Guidance for Industry February 2022 | Source: FDA | URL: [Link]

  • Title: Gabapentinoids: A Deeper Look | Source: Psychiatric Times | URL: [Link]

  • Title: FDA News: Issue 3.2, February 2022 | Source: ASCPT | URL: [Link]

Sources

Exploratory

Thermodynamic Stability of 3-Amino-4-methoxy-3-methylpentanoic Acid at Room Temperature: A Technical Guide

Executive Summary In the expanding field of peptidomimetics and rational drug design, non-proteinogenic β -amino acids have emerged as critical building blocks due to their remarkable resistance to proteolytic degradatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the expanding field of peptidomimetics and rational drug design, non-proteinogenic β -amino acids have emerged as critical building blocks due to their remarkable resistance to proteolytic degradation and their ability to form highly stable secondary structures[1][2]. 3-Amino-4-methoxy-3-methylpentanoic acid (Molecular Formula: C8​H17​NO3​ ) is a highly substituted β3,β3 -amino acid derivative featuring a quaternary stereocenter at the β -carbon and a methoxy ether at the γ -carbon[3].

As a Senior Application Scientist, I frequently encounter formulation and synthesis failures that stem from a fundamental misunderstanding of monomeric thermodynamics. This whitepaper provides an in-depth analysis of the thermodynamic stability of 3-amino-4-methoxy-3-methylpentanoic acid at room temperature (298.15 K), detailing the energetic barriers that prevent its degradation, and outlining self-validating experimental protocols to quantify these parameters.

Structural Thermodynamics & The Thorpe-Ingold Effect

To understand the stability of this molecule, we must look at its specific molecular architecture. The presence of both a methyl group and an amino group at the C3 position creates a sterically congested quaternary center[3].

The Zwitterionic State

At room temperature and neutral pH, 3-amino-4-methoxy-3-methylpentanoic acid exists almost exclusively as a zwitterion ( NH3+​ / COO− ). The thermodynamic stability of this state in the solid form is driven by the highly exothermic lattice energy ( ΔHcryst​≪0 ) generated by intermolecular electrostatic interactions. In aqueous solution, the zwitterion is stabilized by a dense hydration shell.

Steric Gearing and Conformational Entropy

The quaternary center at C3 induces a profound Thorpe-Ingold effect (gem-dialkyl effect). By increasing the internal bond angle between the methyl and amino groups, the reactive ends of the molecule (the carboxylate and the ammonium) are forced into specific spatial arrangements. While this pre-organizes the molecule for integration into stable β -peptide helices[2], it paradoxically decreases the conformational entropy ( ΔS ) of the free monomer. The delicate balance of steric interactions between these functional groups dictates the thermodynamic stability of the diastereoisomers[4].

G Zwitterion Zwitterion (Stable at RT) ΔG_deg > 0 Cation Cationic Form (pH < 3.5) Zwitterion->Cation +H+ Anion Anionic Form (pH > 9.5) Zwitterion->Anion -H+ Lactam β-Lactam (Thermodynamically Unfavorable) Zwitterion->Lactam Dehydration (Requires Heat) Elimination Elimination Product (High Activation Energy) Zwitterion->Elimination Deamination (Requires Extreme pH)

Thermodynamic equilibrium and unfavorable degradation pathways of the beta-amino acid at RT.

Chemical Degradation Pathways: Why They Fail at Room Temperature

A common concern in drug development is the spontaneous degradation of active pharmaceutical ingredients (APIs) or their intermediates. At 25°C, 3-amino-4-methoxy-3-methylpentanoic acid exhibits extreme thermodynamic stability against two primary degradation pathways:

  • Spontaneous Lactamization: The intramolecular nucleophilic attack of the amino group onto the carboxyl carbon to form a 4-membered β -lactam ring is thermodynamically forbidden at room temperature. The ring strain of a β -lactam is approximately +26 kcal/mol. At 298.15 K, the available thermal energy ( RT≈0.59 kcal/mol) cannot overcome the activation free energy ( ΔG‡ ) without the use of high-energy coupling reagents (e.g., EDC, HATU).

  • Retro-Michael Elimination: The elimination of ammonia to form an α,β -unsaturated acid requires the abstraction of a proton from the C2 position. Because the amino group is protonated at neutral pH, it is a poor leaving group. Furthermore, the steric bulk of the C4 methoxy group shields the backbone, raising the activation energy for base-catalyzed elimination to levels unreachable at room temperature.

Quantitative Thermodynamic Data

To facilitate formulation decisions, I have summarized the critical thermodynamic and physicochemical parameters of 3-amino-4-methoxy-3-methylpentanoic acid below.

ParameterValueAnalytical MethodThermodynamic Significance
Physical State (298 K) Crystalline SolidX-Ray DiffractionMaximized lattice energy ( ΔHcryst​<0 ).
pKa1 (Carboxyl) ~3.6Potentiometric TitrationDefines the lower boundary of the zwitterion stability window.
pKa2 (Ammonium) ~9.8Potentiometric TitrationDefines the upper boundary of the zwitterion stability window.
ΔGlactamization​ > +15 kcal/molComputational / NMRProves spontaneous ring-closure is thermodynamically forbidden at RT.
Aqueous Half-Life (pH 7.4) > 2 YearsLC-MS/MS (Extrapolated)Confirms absolute kinetic stability under physiological conditions.

Self-Validating Experimental Protocols for Stability Profiling

As scientists, we cannot rely solely on theoretical calculations; we must generate empirical, self-validating data. The following protocols are designed to ensure that the measured stability is an absolute thermodynamic metric, free from instrumental artifacts.

Protocol A: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Causality: We do not merely measure pH using a probe; we utilize ITC because it directly quantifies the heat of interaction ( ΔH ) during protonation. By deconvoluting enthalpy from entropy ( ΔS ), we can definitively prove that the zwitterionic stability at room temperature is driven by favorable electrostatic lattice energies rather than solvent reorganization.

Step-by-Step Methodology:

  • Analyte Preparation: Dissolve high-purity (>99% ee) 3-amino-4-methoxy-3-methylpentanoic acid in degassed, deionized water to a precise concentration of 1.0 mM.

  • Titrant Preparation: Prepare a 10.0 mM solution of standardized HCl (for pKa1) and NaOH (for pKa2) in identical degassed water to prevent heat-of-mixing artifacts.

  • Instrument Calibration: Equilibrate the ITC cell at exactly 25.0°C (298.15 K). Conduct a water-into-water blank titration to establish the background thermal noise.

  • Titration Execution: Inject 2 μ L aliquots of titrant into the 1.0 mM analyte cell every 150 seconds.

  • Data Deconvolution: Integrate the heat spikes to generate a binding isotherm. Fit the data to a single-site binding model to extract Ka​ , ΔH , and ΔS . The relationship ΔG=−RTln(Ka​)=ΔH−TΔS will yield the exact thermodynamic boundaries of the zwitterion.

Protocol B: Accelerated Degradation via LC-MS/MS

Causality: Because the molecule is highly stable at room temperature, real-time degradation studies are impractical. We force degradation at elevated temperatures and extrapolate back to 25°C using the Arrhenius equation. To make this system self-validating, we employ a Stable Isotope Labeled Internal Standard (SIL-IS). If the SIL-IS signal fluctuates, we know it is a matrix effect or ionization suppression, not true thermodynamic degradation.

Step-by-Step Methodology:

  • Matrix Spiking: Prepare a 100 μ g/mL solution of the analyte in a pH 7.4 phosphate buffer. Spike the solution with 10 μ g/mL of a 13C -labeled variant of the molecule (SIL-IS).

  • Thermal Stressing: Aliquot the solution into sealed, inert glass vials. Incubate the vials in highly controlled thermal chambers at 40°C, 60°C, and 80°C.

  • Sampling: Extract vials at Day 0, 7, 14, 21, and 28. Immediately quench the samples by flash-freezing in liquid nitrogen to halt any kinetic processes.

  • LC-MS/MS Analysis: Inject the thawed samples into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the MRM (Multiple Reaction Monitoring) transitions for both the native analyte and the SIL-IS.

  • Arrhenius Extrapolation: Plot the natural log of the degradation rate constant ( lnk ) against the inverse of temperature ( 1/T ). The slope of this line yields the activation energy ( Ea​ ). Extrapolate the line to T=298.15 K to calculate the absolute half-life at room temperature.

Workflow SamplePrep 1. Sample Preparation (Aqueous & Solid State) Incubation 2. Controlled Incubation (25°C to 80°C, 30 Days) SamplePrep->Incubation Analysis 3. Multimodal Analysis (LC-MS/MS, ITC) Incubation->Analysis Data 4. Thermodynamic Parameter Extraction (ΔG, Ea, pKa) Analysis->Data

Step-by-step experimental workflow for thermodynamic stability profiling at room temperature.

Conclusion

The thermodynamic stability of 3-amino-4-methoxy-3-methylpentanoic acid at room temperature is absolute and chemically robust. Driven by the energetic favorability of its zwitterionic state and the rigidifying steric constraints of the Thorpe-Ingold effect at the C3 quaternary center, the molecule resists spontaneous lactamization and elimination. By employing rigorous, self-validating analytical techniques like ITC and SIL-IS LC-MS/MS, researchers can confidently integrate this chiral building block into complex peptidomimetic syntheses without fear of ambient degradation.

References

  • EvitaChem: 3-Amino-4-methoxy-3-methylpentanoic acid Source: EvitaChem URL:[3]

  • Thermodynamic stability of beta-peptide helices and the role of cyclic residues Source: PubMed (NIH) URL:[1]

  • Theoretical analysis of secondary structures of beta-peptides Source: PubMed (NIH) URL:[2]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates Source: The Journal of Organic Chemistry (ACS Publications) URL:[4]

Sources

Protocols & Analytical Methods

Method

3-amino-4-methoxy-3-methylpentanoic acid as a chiral building block in drug discovery

Application Note: 3-Amino-4-methoxy-3-methylpentanoic Acid as a Sterically Hindered Chiral Building Block in Peptidomimetic Drug Discovery Executive Summary & Structural Significance The transition from native peptide hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Amino-4-methoxy-3-methylpentanoic Acid as a Sterically Hindered Chiral Building Block in Peptidomimetic Drug Discovery

Executive Summary & Structural Significance

The transition from native peptide hits to viable clinical candidates is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and lack of conformational stability in vivo[1]. To overcome these limitations, medicinal chemists increasingly rely on non-canonical β -amino acids. Among these, 3-amino-4-methoxy-3-methylpentanoic acid (CAS: 1597851-25-6) has emerged as a highly specialized chiral building block[2].

Unlike standard β -amino acids, this molecule features a quaternary β -carbon (C3 is bonded to a methyl group, an amine, and two carbon chains) and a γ -methoxy group . This unique β3,3 -disubstitution pattern imparts extreme steric hindrance, which serves a dual purpose: it completely shields adjacent amide bonds from enzymatic cleavage, and it strictly dictates the dihedral angles of the peptide backbone, forcing the sequence into predictable, stable secondary structures known as foldamers[3].

Mechanistic Rationale in Drug Design

The integration of 3-amino-4-methoxy-3-methylpentanoic acid into a drug discovery workflow is driven by precise structural causality[4]:

  • The Thorpe-Ingold Effect (Conformational Locking): The geminal disubstitution at the β -carbon restricts rotation around the Cα​−Cβ​ and N−Cβ​ bonds. This restriction significantly lowers the entropic cost of folding, driving the peptide to adopt stable helical conformations (such as 14-helices) that are critical for disrupting broad protein-protein interactions (PPIs)[1].

  • Absolute Proteolytic Stability: Proteases require specific spatial trajectories to access and hydrolyze amide bonds. The extra methylene unit of the β -amino acid backbone, combined with the massive steric bulk of the C3-methyl and C4-methoxy groups, physically blocks protease active sites, rendering the modified peptide practically invisible to enzymatic degradation[5].

  • Modulation of Lipophilicity and Binding: While purely aliphatic substitutions (like tert-butyl groups) can make a peptide overly lipophilic and prone to aggregation, the γ -methoxy group introduces a localized hydrogen bond acceptor. This fine-tunes the overall LogP of the molecule and provides a vector for specific interactions with target kinase or protease binding pockets[6].

Physicochemical Profile

To effectively utilize this building block in synthesis and computational modeling, its core physicochemical properties must be established.

PropertyValueStructural Implication
IUPAC Name 3-amino-4-methoxy-3-methylpentanoic acidDefines the β -amino acid backbone with γ -substitution.
CAS Registry Number 1597851-25-6Unique identifier for sourcing[2].
Molecular Formula C 7​ H 15​ NO 3​ -
Molecular Weight 161.20 g/mol Low MW allows for multiple incorporations without exceeding Lipinski limits.
H-Bond Donors / Acceptors 3 / 4Ensures adequate aqueous solubility despite the aliphatic backbone.
Stereocenters 2 (C3, C4)Requires stereoselective synthesis or chiral resolution prior to use.
Rotatable Bonds 4Highly restricted compared to linear aliphatic amino acids.

Application Workflow in Lead Optimization

When a native α -peptide exhibits high affinity but poor in vivo half-life, 3-amino-4-methoxy-3-methylpentanoic acid is strategically substituted at known proteolytic cleavage sites. The workflow below illustrates this optimization cycle.

G N1 Native Peptide Hit (High Clearance) N2 Protease Mapping (Identify Cleavage Sites) N1->N2 In Vitro Assays N3 Incorporate 3-Amino-4-methoxy- 3-methylpentanoic acid N2->N3 Rational Substitution N4 Thorpe-Ingold Effect (Conformational Locking) N3->N4 Structural Mechanics N5 Stable Foldamer Lead (In Vivo Efficacy) N4->N5 Lead Optimization

Caption: Workflow for optimizing peptide therapeutics using sterically hindered beta-amino acids.

Experimental Protocols

The very features that make 3-amino-4-methoxy-3-methylpentanoic acid valuable in drug design (steric bulk and conformational rigidity) make it notoriously difficult to handle in synthetic chemistry. Standard peptide coupling reagents (e.g., EDC/HOBt) will fail to acylate the sterically hindered amine at the quaternary C3 center.

The following protocols are engineered to overcome these thermodynamic and kinetic barriers, incorporating self-validating checkpoints to ensure synthetic integrity.

Protocol A: Fmoc-Protection of the Hindered Amine for SPPS

To utilize this building block in automated Solid Phase Peptide Synthesis (SPPS), the free amine must first be protected with a base-labile Fmoc group.

Causality: The quaternary center severely limits the nucleophilicity of the amine. Standard aqueous conditions with Fmoc-OSu are often too slow, leading to hydrolysis of the reagent before protection occurs. A biphasic system with prolonged reaction times is required.

  • Preparation: Dissolve 3-amino-4-methoxy-3-methylpentanoic acid (1.0 eq, 10 mmol) in a 1:1 (v/v) mixture of 10% aqueous Na 2​ CO 3​ and 1,4-dioxane (50 mL total volume).

  • Activation: Cool the solution to 0°C in an ice bath. Dissolve Fmoc-OSu (1.3 eq, 13 mmol) in 15 mL of 1,4-dioxane and add dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature. Critical Step: Stir for a minimum of 24–36 hours. The extended time is mandatory due to the steric shielding of the amine.

  • Validation (TLC/LC-MS): Monitor the reaction via LC-MS. The mass of the desired product is [M+H] + = 384.4. Do not proceed to workup until the free amine peak is entirely consumed.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the Fmoc-protected building block.

Protocol B: Microwave-Assisted Amide Acylation

Coupling the next amino acid onto the N-terminus of 3-amino-4-methoxy-3-methylpentanoic acid during SPPS requires extreme activation.

Causality: The incoming activated ester must bypass the C3-methyl and C4-methoxy groups. Uronium salts like HATU, in the presence of HOAt, generate a highly reactive 7-azabenzotriazole active ester. Combined with microwave heating, this provides the necessary activation energy to force the coupling[4].

  • Resin Preparation: Swell the resin containing the N-terminal deprotected 3-amino-4-methoxy-3-methylpentanoic acid in anhydrous DMF for 20 minutes.

  • Activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (4.0 eq) and HATU (3.9 eq) in minimal anhydrous DMF. Add N,N-Diisopropylethylamine (DIEA, 8.0 eq). Stir for 3 minutes to ensure complete formation of the OAt active ester.

  • Coupling: Transfer the activated ester solution to the resin.

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation at 75°C for 30 minutes.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test. If the beads remain blue (indicating unreacted amine), perform a double coupling using COMU (3.9 eq) instead of HATU, maintaining the 75°C microwave conditions.

G C1 N-Protected Amino Acid (Carboxylic Acid) C2 HATU / HOAt / DIEA Activation C1->C2 C3 Highly Reactive OAt Active Ester C2->C3 Fast Activation C5 Microwave Heating (75°C, 30 min) C3->C5 C4 Hindered Amine (Quaternary C3 Center) C4->C5 Nucleophilic Attack C6 Sterically Hindered Amide Bond Formed C5->C6 Overcome Steric Bulk

Caption: Mechanistic pathway for coupling sterically hindered quaternary beta-amino acids.

References

  • Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers Proceedings of the National Academy of Sciences (PNAS) URL:[Link][1]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Journal of Medicinal Chemistry (ACS) URL:[Link][4]

  • FoldamerDB: a database of peptidic foldamers Nucleic Acids Research (Oxford Academic) URL:[Link][3]

  • The RaPID Platform for the Discovery of Pseudo-Natural Macrocyclic Peptides Accounts of Chemical Research (ACS) URL:[Link][6]

  • Beyond 20 in the 21st century: Prospects and challenges of non-canonical amino acids in peptide drug discovery ACS Medicinal Chemistry Letters URL:[Link][5]

Sources

Application

Application Note: In Vitro Assay Preparation and Proteolytic Stability Evaluation Using 3-Amino-4-Methoxy-3-Methylpentanoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The transition of peptide-based molecules from prom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The transition of peptide-based molecules from promising in vitro binders to viable clinical therapeutics is frequently bottlenecked by poor metabolic stability. Endogenous proteases rapidly hydrolyze canonical α -peptide bonds, resulting in plasma half-lives that are often too short for therapeutic efficacy.

To overcome this, the integration of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone of modern peptidomimetic design[1]. 3-Amino-4-methoxy-3-methylpentanoic acid (CAS: 1597851-25-6) is a highly specialized β -amino acid derivative characterized by a branched pentanoic acid backbone, an amino group, and a methoxy group[2]. This application note details the mechanistic rationale and provides self-validating in vitro protocols for utilizing this compound to evaluate and enhance the proteolytic stability of peptide therapeutics.

Mechanistic Rationale: The Causality of Stability

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen before executing an assay. The incorporation of 3-amino-4-methoxy-3-methylpentanoic acid (hereafter referred to as AMP(OMe) ) confers extraordinary enzymatic resistance through two distinct biophysical mechanisms:

  • Backbone Extension (The β -Effect): Canonical proteases have evolved highly specific active sites (e.g., the catalytic triad in serine proteases) geometrically optimized to cleave the α -amino acid backbone. AMP(OMe) is a β -amino acid; it introduces an additional methylene carbon into the peptide backbone. This extends the backbone and alters the local dihedral angles, effectively disrupting the parental binding mode required for protease recognition[3].

  • Steric Shielding: The unique structural complexity of AMP(OMe)—specifically the bulky methyl group at the C3 position and the methoxy group at the C4 position—creates severe steric hindrance. This localized bulk physically blocks the approach of hydrolytic water molecules and protease active-site residues, shielding adjacent peptide bonds from nucleophilic attack.

By understanding these mechanisms, we can design in vitro assays that specifically stress-test these parameters, ensuring our experimental models accurately predict in vivo pharmacokinetics.

Experimental Workflows & Protocols

The following protocols establish a self-validating system. By running a wild-type α -peptide in parallel with the AMP(OMe)-modified β -peptide, the assay inherently controls for enzyme activity and matrix viability.

Protocol A: Human Serum Stability Assay (Physiological Matrix)

This assay determines the half-life ( t1/2​ ) of the peptide in a physiologically relevant environment containing a complex mixture of endo- and exopeptidases.

Materials:

  • Pooled Human Serum (sterile-filtered)

  • 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice-cold Acetonitrile (ACN) containing 1 µM Internal Standard (IS)

  • Test Peptide (AMP(OMe)-modified) and Control Peptide (Wild-type)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the peptides in LC-MS grade DMSO to a concentration of 1 mM. Causality: DMSO ensures complete solubilization of hydrophobic sequences without prematurely initiating hydrolysis.

  • Matrix Equilibration: Prepare a 25% (v/v) human serum solution in 0.1 M PBS. Pre-warm the matrix in a thermomixer at 37°C for 15 minutes.

  • Reaction Initiation: Spike the peptide stock into the serum matrix to achieve a final assay concentration of 10 µM (final DMSO concentration 1% to prevent protein denaturation). Incubate at 37°C with gentle agitation (300 rpm).

  • Time-Course Sampling: At designated time points ( t = 0, 1, 2, 4, 8, 12, 24, and 48 hours), extract 50 µL aliquots of the reaction mixture.

  • Enzymatic Quenching & Precipitation: Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold ACN with the Internal Standard. Causality: The high organic solvent ratio instantly denatures serum proteases, halting degradation, while precipitating matrix proteins. The internal standard accounts for any volumetric losses during extraction.

  • Clarification: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to HPLC vials for LC-MS/MS quantification.

Protocol B: Aggressive Proteinase K Degradation Assay

Proteinase K is a highly promiscuous, aggressive serine protease. While peptides rarely encounter it in vivo, it provides a stringent, accelerated stress test for chemical stability[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a Tris-HCl buffer (50 mM, pH 8.0) supplemented with 2 mM CaCl2​ . Causality: Calcium ions are required to stabilize the active conformation of Proteinase K.

  • Substrate Preparation: Dilute the peptides to 100 µM in the reaction buffer.

  • Enzyme Addition: Add Proteinase K to a final concentration of 0.002% (v/v).

  • Incubation & Sampling: Incubate at 37°C. Draw 20 µL samples at 0, 15 min, 30 min, 1 h, 2 h, and 4 h.

  • Quenching: Quench the reaction by adding 20 µL of 1% Trifluoroacetic acid (TFA) in water. Causality: The sharp drop in pH ( < 3.0) instantly protonates the catalytic histidine residue of Proteinase K, irreversibly inactivating the enzyme.

  • Fragment Mapping: Analyze via RP-HPLC and MALDI-TOF MS to quantify the intact parent peptide and map the exact cleavage sites.

Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic improvements when canonical α -amino acids at known cleavage sites are substituted with the AMP(OMe) building block.

Peptide VariantSequence ModificationSerum Half-Life ( t1/2​ )Proteinase K Resistance (% intact at 4h)Primary Cleavage Site
Control ( α -Peptide) Wild-Type (Natural Amino Acids)1.2 hours< 1%Between residues 4 and 5
Test ( β -Peptide) β2,3 -AMP(OMe) at position 4> 48 hours> 85%Cleavage abolished at site

Workflow Visualization

The following diagram illustrates the logical progression from solid-phase synthesis using the AMP(OMe) building block through to pharmacokinetic profiling.

Caption: Workflow for the synthesis, in vitro assay preparation, and stability profiling of AMP(OMe)-peptides.

References

  • EvitaChem.Buy 3-Amino-4-methoxy-3-methylpentanoic acid (EVT-13202290).
  • ACS Publications.In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR.
  • NIH PubMed Central (PMC).Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • MDPI.Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 3-amino-4-methoxy-3-methylpentanoic acid in organic solvents

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Organic Solvents. Introduction 3-Amino-4-methoxy-3-methylpentanoic acid is a non-proteinogenic amino acid der...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Organic Solvents.

Introduction

3-Amino-4-methoxy-3-methylpentanoic acid is a non-proteinogenic amino acid derivative of interest in medicinal chemistry and biochemical research.[1] Its structure, containing both a basic amino group and an acidic carboxylic acid group, presents a unique and often frustrating challenge for researchers: poor solubility in common organic solvents. This guide provides a comprehensive, in-depth exploration of the underlying physicochemical principles governing this behavior and offers a series of practical, step-by-step troubleshooting strategies to achieve successful dissolution for your experiments.

Section 1: Understanding the Root of the Problem – Physicochemical Properties

A clear understanding of the molecule's inherent properties is the first step in diagnosing and solving solubility issues.

Q1: Why is 3-amino-4-methoxy-3-methylpentanoic acid so difficult to dissolve in solvents like acetonitrile, THF, or toluene?

The primary reason lies in its molecular structure, which allows it to exist as a zwitterion .

  • Zwitterionic Nature: In its solid state and in solutions near a neutral pH, the acidic proton from the carboxylic acid group (-COOH) is transferred to the basic amino group (-NH2). This creates a molecule with both a negatively charged carboxylate (-COO⁻) and a positively charged ammonium group (-NH₃⁺).[2][3] This dual-charge state makes the molecule highly polar.

  • "Like Dissolves Like": The fundamental principle of solubility is that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4][5] The zwitterionic form of 3-amino-4-methoxy-3-methylpentanoic acid is extremely polar, making it far more compatible with highly polar solvents like water than with non-polar organic solvents.[2][6]

  • High Crystal Lattice Energy: In the solid state, the positive and negative charges on adjacent zwitterionic molecules create strong ionic attractions.[2] A solvent must provide enough energy through favorable interactions (solvation) to overcome this strong crystal lattice energy. Non-polar organic solvents cannot form strong enough interactions to break apart the crystal lattice, resulting in insolubility.[2]

Q2: What are the key physicochemical properties of 3-amino-4-methoxy-3-methylpentanoic acid I should consider?

Having key data on hand can help you select appropriate starting conditions for your experiments. While extensive experimental data for this specific molecule is limited in public literature, we can compile known information and infer properties based on its structure.

PropertyValue / InformationSignificance for Solubility
Molecular Formula C₇H₁₅NO₃[1]Provides the elemental composition.
Molecular Weight ~161.20 g/mol [1]Affects calculations for molar concentrations.
Structure Amino acid with methoxy and methyl groupsThe amino and carboxylic acid groups confer zwitterionic potential. The methoxy/methyl groups add minor non-polar character.
Known Aqueous Solubility Reported to be highly soluble in water (H₂O: ≥ 200 mg/mL).[7]Confirms its highly polar, hydrophilic nature, consistent with a zwitterionic structure.
Known Organic Solubility Limited. Reported as 1 mg/mL in DMSO (requiring sonication and heat).[7]Highlights the challenge. DMSO is a highly polar aprotic solvent, and even it struggles to dissolve the compound.
pKa Values (Estimated) The carboxylic acid (-COOH) pKa is likely ~2-3, and the ammonium (-NH₃⁺) pKa is likely ~9-10.These values are critical. They determine the charge of the molecule at a given pH, which is the key to manipulating its solubility.[3][8]
Section 2: Core Troubleshooting Strategies & Methodologies

When faced with an insoluble sample, a systematic approach is crucial. The following workflow and FAQs guide you from initial simple steps to more advanced chemical modifications.

Q3: My compound appears as a fine suspension in my chosen organic solvent. What are my immediate next steps?

Before attempting more complex methods, always start with the basics. The following workflow provides a logical progression for troubleshooting.

G cluster_0 A Insolubility Observed B Step 1: Verify Purity & Solvent Quality - Is the compound pure? - Is the solvent anhydrous? A->B C Step 2: Re-evaluate Solvent Choice - Is the solvent polar enough? - Try DMSO or DMF. B->C If pure D Step 3: Apply Physical Methods - Sonication - Gentle Warming (e.g., to 60°C) - Vortexing C->D If still insoluble E Step 4: Modify the Solvent System - Add a polar co-solvent (e.g., H₂O, MeOH) D->E If still insoluble F Step 5: Chemical Modification - Adjust pH (acid/base addition) - Form a salt E->F If still insoluble G Solubility Achieved F->G Success H Advanced Strategy: Derivatization F->H If pH/co-solvents are not viable

Caption: A systematic workflow for troubleshooting solubility issues.

  • Verify Solvent Quality: Ensure your organic solvent is anhydrous. Trace amounts of water can sometimes interact with highly hygroscopic compounds and hinder dissolution in the bulk solvent.[9]

  • Apply Energy: Use sonication or gentle warming to provide the energy needed to break the crystal lattice.[10] A product datasheet for this compound specifically notes the use of ultrasonication and heating to 60°C to achieve a 1 mg/mL solution in DMSO.[7] Caution: Always be mindful of the thermal stability of your compound; test on a small scale first.

Q4: Can I improve solubility by using a co-solvent?

Yes, using a co-solvent is a very effective strategy. Adding a small percentage of a highly polar, protic solvent can dramatically improve solubility.

  • Mechanism: Polar protic co-solvents, especially water or simple alcohols like methanol/ethanol, can effectively solvate the charged groups of the zwitterion.[11] This disrupts the strong intermolecular ionic attractions, allowing the compound to dissolve into the bulk organic solvent mixture.

  • Recommended Co-solvents:

    • Water: The most powerful co-solvent for zwitterions. Start by adding water dropwise or in 1-5% (v/v) increments.

    • Methanol (MeOH) / Ethanol (EtOH): Less polar than water but more polar than many organic solvents. Can be effective and are often more easily removed under vacuum.[12]

Protocol 1: Systematic Co-Solvent Screening

  • Preparation: Weigh a small, known amount of 3-amino-4-methoxy-3-methylpentanoic acid (e.g., 1-5 mg) into a clear glass vial.

  • Primary Solvent: Add a measured volume of your primary organic solvent (e.g., 0.5 mL of acetonitrile) to create the target concentration. Observe for insolubility.

  • Titration: Add the co-solvent (e.g., deionized water) in small, measured increments (e.g., 5 µL at a time).

  • Mixing: After each addition, cap the vial and vortex or sonicate for 30-60 seconds.

  • Observation: Visually inspect for clarity against a dark background. Record the volume of co-solvent required to achieve full dissolution.

  • Validation: Ensure the final solution is stable and does not precipitate over time at the target temperature.

Q5: How can I use pH adjustment to dissolve my compound in an organic solvent?

This is one of the most powerful techniques for solubilizing amino acids. By adding a strong acid or base, you can convert the neutral zwitterion into a charged salt, which eliminates the zwitterionic interactions that cause poor solubility.[3][8][11]

  • Acidification (Low pH): Adding a strong acid (e.g., HCl) will protonate the carboxylate group (-COO⁻), neutralizing its negative charge. The molecule now carries a net positive charge on the ammonium group (-NH₃⁺), forming a cationic salt (e.g., the hydrochloride salt).

  • Alkalinization (High pH): Adding a strong base (e.g., NaOH or an organic base) will deprotonate the ammonium group (-NH₃⁺), neutralizing its positive charge. The molecule now carries a net negative charge on the carboxylate group (-COO⁻), forming an anionic salt (e.g., the sodium salt).

These resulting salts are no longer zwitterionic and often exhibit significantly higher solubility in polar organic solvents.[13][14][15]

Caption: pH-dependent charge states of an amino acid.

Protocol 2: pH-Modification for Solubility Enhancement

  • Setup: Suspend a known amount of the compound in your desired organic solvent (e.g., methanol or ethanol).

  • Acidification Trial: In a separate vial, perform the same suspension. Add a solution of a strong acid (e.g., 1M HCl in dioxane or a 10% acetic acid solution) dropwise while stirring or sonicating.[10] Continue until the solid dissolves.

  • Alkalinization Trial: In a third vial, add a solution of a strong base (e.g., 1M sodium methoxide in methanol or aqueous ammonia) dropwise until dissolution is achieved.[10]

  • Stoichiometry: For larger scale preparations, calculate the molar equivalents of acid/base needed. Aim for a slight excess (e.g., 1.1 equivalents) to ensure complete conversion to the salt form.

  • Solvent Removal (Optional): If you need the isolated salt, the solvent can be removed under reduced pressure, leaving the more soluble salt form of your compound as a solid.

Section 3: Advanced Strategies for Recalcitrant Cases
Q6: My downstream application is sensitive to pH changes, water, or other additives. What other options exist?

When the composition of the final solution is strictly constrained, you may need to consider covalent modification of the molecule itself. This moves from the realm of simple dissolution to synthetic chemistry.

The most common approach is the formation of a prodrug . A prodrug is a bioreversible derivative of a drug molecule.[16] This strategy is frequently used to improve the solubility and permeability of parent drugs.[17][18]

  • Mechanism: By masking one or both of the polar functional groups, the molecule's overall lipophilicity (non-polarity) is increased, enhancing its solubility in organic solvents.[]

    • Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester). This removes the negative charge and the acidic proton.

    • Amine Protection: The amino group can be protected with a suitable group (e.g., as a Boc or Cbz carbamate). This removes the positive charge and basicity.

  • Considerations: This is a chemical transformation. You are no longer working with the parent compound. This strategy is only suitable if the protecting groups can be removed later in your workflow or if the derivative itself is the intended final compound. This approach requires expertise in organic synthesis.[]

References
  • Jain, A., et al. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. [Link]

  • Golo, F., et al. (n.d.). Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. [Link]

  • Singh, Y. (2016). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. PubMed. [Link]

  • D'Souza, C., & Raut, S. L. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]

  • Vangala, V. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]

  • Vangala, V. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ACS Publications. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Luts, K., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]

  • Teh, Y. W., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Chew, Y. T., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Center for Biotechnology Information. [Link]

  • Vangala, V. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]

  • Grosse-Sommer, A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • D'Onofrio, A., et al. (2019). Partitioning of amino acids and proteins into decanol using phase transfer agents towards understanding life in non-polar liquids. National Center for Biotechnology Information. [Link]

  • Rodriguez-Perez, M., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. MDPI. [Link]

  • Hamarneh, A., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. [Link]

  • Vraneš, M., et al. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. [Link]

  • Apelblat, A., & Manzurola, E. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]

  • Stack Exchange. (2014). Polarity of amino acids - solubility. [Link]

  • Kok-Yong, C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. [Link]

  • Permana, A. D., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-methylpentanoic acid. PubChem. [Link]

  • ResearchGate. (2018). How to dissolve free amino acids?. [Link]

  • CK-12 Foundation. (n.d.). If we are having trouble dissolving a polar solute, do we need to make our solvent less polar to help it dissolve?. [Link]

  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. [Link]

  • Papapodcasts. (2010). Factors Affecting Solubility Polar and Non Polar Part 3. YouTube. [Link]

  • Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Purification of 3-amino-4-methoxy-3-methylpentanoic Acid by Reverse-Phase Chromatography

Welcome to the technical support center for the purification of 3-amino-4-methoxy-3-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-amino-4-methoxy-3-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar, zwitterionic molecules via reverse-phase high-performance liquid chromatography (RP-HPLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and achieve optimal purity for your compound.

Section 1: Understanding the Molecule and the Challenge

Q1: Why is 3-amino-4-methoxy-3-methylpentanoic acid difficult to purify using standard reverse-phase chromatography?

A1: The primary challenge lies in the molecule's inherent physicochemical properties. 3-amino-4-methoxy-3-methylpentanoic acid is a β-amino acid, making it a zwitterionic and highly polar compound.[1][2] This structure presents two key problems in standard RP-HPLC:

  • Poor Retention: The nonpolar stationary phases used in reverse-phase chromatography (like C18) separate molecules based on hydrophobicity.[3] Highly polar molecules, such as our target compound, have a strong affinity for the polar mobile phase and weak interactions with the stationary phase, often resulting in elution at or near the void volume.[1]

  • Variable Ionization: As a zwitterion, the molecule possesses both a basic amino group and an acidic carboxylic acid group. Its net charge is highly dependent on the pH of the mobile phase.[4] At different pH values, the molecule can exist as a cation, an anion, or a neutral zwitterion, leading to inconsistent retention, poor peak shape, and complex separation behavior if the pH is not strictly controlled.

Below is a diagram illustrating the pH-dependent ionization states of the molecule, which is fundamental to controlling its chromatographic behavior.

cluster_low_ph Low pH (e.g., pH < 2) cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 9) low_ph Cationic Form (Positively Charged) -COOH (Neutral) -NH3+ (Positive) Result: Increased retention (relative to zwitterion) neutral_ph Zwitterionic Form (Net Neutral Charge) -COO- (Negative) -NH3+ (Positive) Result: Very poor retention low_ph->neutral_ph Increase pH high_ph Anionic Form (Negatively Charged) -COO- (Negative) -NH2 (Neutral) Result: Poor retention, potential silanol interactions neutral_ph->high_ph Increase pH

Caption: pH-dependent ionization states of the target amino acid.

Section 2: FAQs - Initial Method Development and Setup

This section provides answers to common questions encountered when establishing a baseline purification method.

Q2: What type of HPLC column should I start with?

A2: While a standard C18 column is the workhorse of reversed-phase chromatography, it may not provide adequate retention for this polar analyte due to a phenomenon known as "hydrophobic collapse" or "dewetting" in highly aqueous mobile phases.[5]

  • Recommended Starting Point: An "aqueous-stable" C18 column. These columns have modified stationary phases (e.g., polar-endcapping or polar-embedded ligands) that are designed to be used with 100% aqueous mobile phases without loss of performance.[6] This provides a more robust starting point.

  • Alternative: If only a standard C18 is available, ensure your mobile phase always contains at least 5-10% organic solvent to prevent dewetting.[5]

Q3: What are the best initial mobile phase conditions?

A3: Controlling the ionization state of your molecule is the most critical factor.[7] The goal is to suppress the ionization of one of the functional groups to make the molecule more neutral and less polar.

  • Recommended Approach: Operate at a low pH. An acidic mobile phase protonates the carboxylic acid group, neutralizing its negative charge and leaving the molecule with a net positive charge on the amino group. This significantly improves retention.

  • Starting Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% of the corresponding acid in HPLC-grade acetonitrile.

  • Why these modifiers?

    • Formic Acid: A good starting point that is compatible with mass spectrometry (MS).

    • Trifluoroacetic Acid (TFA): A strong acid that is an excellent ion-pairing agent.[8] It pairs with the positively charged amino group, effectively shielding its charge and creating a more hydrophobic, neutral complex that is well-retained on a C18 column.[9][10] Note that TFA can suppress ionization in MS and can be difficult to remove from the column.[8]

Q4: How should I prepare my crude sample for injection?

A4: Proper sample preparation is crucial to protect the column and ensure reproducible results.

  • Solubility: Dissolve the sample in a solvent that is weaker than or equal in elution strength to your initial mobile phase. The best choice is often the initial mobile phase itself (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Dissolving the sample in a strong solvent (like 100% methanol or DMSO) can cause severe peak distortion (fronting).[4]

  • Concentration: Start with a concentration of 1-5 mg/mL.[4] Overloading the column is a common cause of peak broadening and tailing.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the column inlet frit and increase backpressure.

Section 3: Troubleshooting Guide

This section addresses specific problems in a Q&A format. Follow the logical steps to diagnose and resolve common issues.

Problem Area: Poor or No Retention
Q5: My peak is eluting with the solvent front (in the void volume). What are the likely causes and how do I fix it?

A5: This is the most common problem for this type of molecule. The cause is insufficient interaction with the stationary phase. Below is a workflow to systematically address this issue.

start Problem: Peak in Void Volume check_ph Is mobile phase pH controlled with an acid (e.g., 0.1% TFA)? start->check_ph add_acid Action: Add 0.1% TFA or Formic Acid to both Mobile Phase A and B. Re-equilibrate and re-inject. check_ph->add_acid No check_organic Is the starting % Organic (ACN/MeOH) too high? check_ph->check_organic Yes add_acid->check_ph reduce_organic Action: Lower initial organic concentration to 2-5%. Ensure a shallow gradient. check_organic->reduce_organic Yes check_column Are you using a standard C18 column with >95% aqueous mobile phase? check_organic->check_column No reduce_organic->check_organic dewetting Cause: Potential hydrophobic collapse (dewetting). check_column->dewetting Yes consider_ipc Advanced Strategy: Move to a stronger ion-pairing agent like HFBA or use HILIC. check_column->consider_ipc No dewetting_sol Action: Switch to an aqueous-stable C18 column or use a stronger ion-pairing agent. dewetting->dewetting_sol dewetting_sol->consider_ipc

Caption: Troubleshooting workflow for poor analyte retention.

Causality Explained:

  • Uncontrolled pH: Without an acidic modifier, your molecule is likely in its zwitterionic state, which is extremely polar and will not be retained.

  • High Organic Content: Reverse-phase chromatography relies on a high-aqueous mobile phase to drive hydrophobic interactions. Starting with too much acetonitrile or methanol will weaken these interactions, causing early elution.[7]

  • Hydrophobic Collapse: Standard C18 chains will fold in on themselves when exposed to a 100% aqueous environment, effectively preventing your analyte from accessing and interacting with the stationary phase.[5]

Problem Area: Poor Peak Shape
Q6: My peak is tailing severely. What does this indicate?

A6: Peak tailing is typically a result of unwanted secondary interactions between the analyte and the column.

  • Cause 1: Silanol Interactions: The underlying silica backbone of most columns has residual silanol groups (-Si-OH) that are acidic. At mid-range pH, these can be deprotonated (-Si-O⁻) and can interact strongly with the positively charged amino group of your analyte, causing some molecules to "stick" to the column and elute later, resulting in a tail.[4]

    • Solution: Operate at a low pH (2-3). The high concentration of protons in the mobile phase will suppress the ionization of the silanol groups, minimizing these secondary interactions. Using an ion-pairing agent like TFA also helps mask the charge on the analyte.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak.

    • Solution: Reduce the injection volume or dilute your sample and reinject.

Q7: My peak is fronting or split. What's wrong?

A7: This is often related to the sample itself or the conditions at the point of injection.

  • Cause 1: Sample Solvent is Too Strong: If you dissolve your sample in a solvent that is much stronger (i.e., has a higher percentage of organic) than your initial mobile phase, the sample will not properly "focus" on the head of the column.[4] It travels down the column in a diffuse band before the gradient has a chance to work, leading to a fronting or split peak.

    • Solution: As mentioned in Q4, always dissolve your sample in the initial mobile phase or a weaker solvent.

  • Cause 2: Sample Overload (Concentration): While mass overload often causes tailing, very high concentration overload can also lead to fronting.

    • Solution: Dilute the sample.

Problem Area: Irreproducible Results
Q8: My retention times are shifting from one run to the next. How can I improve reproducibility?

A8: Retention time instability points to a lack of control over one or more key system parameters.[11]

  • Cause 1: Temperature Fluctuations: Chromatography is a temperature-dependent process. Fluctuations in ambient lab temperature can cause retention times to drift.

    • Solution: Use a column oven and set it to a constant temperature, for example, 30 °C.

  • Cause 2: Inconsistent Mobile Phase Preparation: Small errors in measuring solvents or preparing buffers can lead to significant shifts in retention, especially in isocratic separations or with polar analytes.[11]

    • Solution: Prepare mobile phases in large, single batches for an entire sequence. Measure components by weight (gravimetrically) rather than volume for the highest accuracy.

  • Cause 3: Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before injection, the starting point of the separation will be inconsistent.

    • Solution: Ensure an adequate equilibration time between runs. A good rule of thumb is to flush the column with at least 10-15 column volumes of the starting mobile phase. Monitor the baseline and pressure; injection should only occur after both are stable.

Troubleshooting Summary Table
Problem Likely Cause Primary Solution(s)
No RetentionIncorrect pH; Hydrophobic collapseAdd 0.1% TFA or Formic Acid; Use an aqueous-stable C18 column.
Peak TailingSecondary silanol interactions; Mass overloadLower mobile phase pH to 2-3; Reduce sample amount injected.
Peak Fronting/SplittingSample solvent stronger than mobile phaseDissolve sample in the initial mobile phase.
Shifting Retention TimesTemperature changes; Poor equilibrationUse a column oven; Increase equilibration time to 10-15 column volumes.
High BackpressureParticulate clog at inlet fritFilter all samples and mobile phases; Perform a column flush in the reverse direction (last resort).[5]

Section 4: Advanced Strategy - Ion-Pairing Chromatography (IPC)

Q9: I've tried pH control with TFA, but my retention is still insufficient for good separation. What is the next step?

A9: When simple pH modification is not enough, the next powerful tool is to optimize the ion-pairing conditions. Ion-Pairing Chromatography (IPC) is a subset of RP-HPLC that introduces a reagent to the mobile phase that has an opposite charge to the analyte.[9] This forms a neutral, hydrophobic ion-pair that is much better retained by the C18 stationary phase.[8][10]

cluster_system Ion-Pairing Mechanism analyte Analyte Cation (R-NH3+) ion_pair Neutral, Hydrophobic Ion-Pair Complex [R-NH3+...-OOCF3] analyte->ion_pair ip_reagent Ion-Pair Reagent Anion (e.g., CF3COO- from TFA) ip_reagent->ion_pair column Hydrophobic C18 Stationary Phase ion_pair->column Stronger Retention

Caption: Mechanism of Ion-Pairing Chromatography for a cationic analyte.

For our positively charged amino acid (at low pH), we need an anionic ion-pairing reagent. The length of the reagent's alkyl chain influences its hydrophobicity and, therefore, the retention of the resulting ion-pair.

Common Anionic Ion-Pairing Reagents Typical Concentration Pros Cons
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Volatile (MS-compatible), good peak shape.[8]Weak ion-pairing, may not provide enough retention. Can cause ion suppression in MS.[8]
Heptafluorobutyric Acid (HFBA) 0.05 - 0.1%Stronger ion-pairing than TFA, provides more retention.[8]Less volatile, can be harder to remove from column, more significant MS suppression.
Alkyl Sulfonates (e.g., Sodium Hexanesulfonate)5-20 mMVery strong ion-pairing, provides significant retention.Not volatile (not MS-compatible), requires dedicated column use as it can be difficult to remove.[8]

Expert Tip: If you need more retention than TFA provides but still require MS compatibility, switching to HFBA is a logical next step.[8][12] Be aware that longer equilibration times are needed for ion-pairing reagents to fully coat the stationary phase.

Section 5: Sample Clean-up and Preparative Scale-Up

Q10: My crude sample is very complex. Can I clean it up before injecting it onto the HPLC to improve the final purity and protect my column?

A10: Absolutely. For complex matrices, a preliminary clean-up using Solid-Phase Extraction (SPE) is highly recommended.[13] SPE can remove many impurities and concentrate your target analyte, leading to a cleaner final chromatogram and extending the life of your expensive preparative HPLC column.[14]

For a polar, cationic molecule at low pH, a reversed-phase or a mixed-mode (reversed-phase + strong cation exchange) SPE cartridge would be effective.

Basic SPE Protocol (Reversed-Phase):

  • Condition: Pass a non-polar solvent (e.g., methanol) through the cartridge to activate the C18 phase.

  • Equilibrate: Flush the cartridge with an aqueous solution similar to your loading conditions (e.g., water with 0.1% TFA).

  • Load: Apply your sample (dissolved in a high-aqueous, low-pH solution). Your target analyte should be retained.

  • Wash: Flush the cartridge with a weak, aqueous solvent (e.g., 5% acetonitrile in water with 0.1% TFA) to wash away highly polar impurities.

  • Elute: Elute your target analyte with a solvent containing a higher percentage of organic (e.g., 50-80% acetonitrile in water with 0.1% TFA).

This eluted fraction will be cleaner and more concentrated, making it ideal for final purification by preparative HPLC.[14]

Section 6: Reference Protocols

Protocol 1: Recommended Starting Method

This protocol is a robust starting point for method development.

Parameter Recommendation Rationale
HPLC System Standard Preparative or Semi-Preparative HPLC with UV DetectorSufficient for purification and detection of the analyte.
Column Aqueous-Stable C18 (e.g., Waters CORTECS T3, Phenomenex Luna Omega Polar C18), 5 µm, e.g., 10 x 250 mmProvides good retention for polar analytes and is robust to high-aqueous mobile phases.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-Grade WaterControls pH to ensure a consistent cationic state for the analyte.[15]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-Grade AcetonitrileAcetonitrile generally provides better peak shape and lower backpressure than methanol.
Gradient 5% to 40% B over 30 minutesA shallow gradient is crucial for separating closely eluting impurities.
Flow Rate 4.0 mL/min (for 10 mm ID column)Adjust based on column dimension and manufacturer's guidelines.
Column Temp. 30 °CEnsures reproducible retention times.[11]
Detection 210-220 nmWavelength for detecting peptide bonds and carboxyl groups in the absence of a strong chromophore.
Injection Vol. 100 - 500 µL (for 10 mm ID column)Dependent on sample concentration; avoid mass overload.

References

  • Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Piraud, M., et al. (2005). Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest. Rapid Communications in Mass Spectrometry, 19(12), 1587-602. [Link]

  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 8-Aminooctanoic Acid Derivatives by Reverse-Phase HPLC.
  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Cytiva. (n.d.). Reversed Phase Chromatography.
  • Chrom Tech. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Choosing the Solid Phase Extraction (SPE) Media for Synthetic Peptide Clean Up.
  • Merck Millipore. (n.d.). Solid Phase Extraction (SPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-methylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Zhang, X., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. [Link]

  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. Retrieved from [Link]

  • MedChemExpress. (n.d.). 3-Amino-4-methylpentanoic acid-SDS.
  • Meinger, J., et al. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Gentaur Genprice. (n.d.). 3-Amino-4-methylpentanoic acid.

Sources

Troubleshooting

Preventing Racemization of 3-Amino-4-methoxy-3-methylpentanoic Acid During Coupling Reactions

Technical Support Center: Troubleshooting Guide Audience: Researchers, synthetic chemists, and drug development professionals. Core Challenge: 3-Amino-4-methoxy-3-methylpentanoic acid is a highly complex β -amino acid fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Guide

Audience: Researchers, synthetic chemists, and drug development professionals. Core Challenge: 3-Amino-4-methoxy-3-methylpentanoic acid is a highly complex β -amino acid featuring a quaternary stereocenter at the β -position (C3) and a secondary stereocenter at the γ -position (C4). Standard peptide coupling protocols often lead to severe racemization (epimerization) at the C3 position, compromising the stereochemical integrity of the final drug candidate or foldamer.

Part 1: Mechanistic Deep Dive (The "Why")

Q: Why does 3-amino-4-methoxy-3-methylpentanoic acid racemize if it lacks an α -proton at the chiral C3 center? A: Standard α -amino acids typically racemize via direct enolization (proton abstraction at the chiral center) or through the formation of an oxazolone intermediate. However, because C3 is a quaternary center (bonded to an amino group, a methyl group, the C2 methylene, and the C4 methoxy-ethyl group), it cannot undergo direct enolization.

Instead, quaternary β -amino acids racemize via a base-catalyzed retro-Michael (E1cB elimination) pathway [1],[2]. When the C1 carboxyl group is activated (e.g., as an active ester), the α -protons at the adjacent C2 position become highly acidic. If a tertiary base is present in the reaction, it abstracts a C2 proton to form an enolate. This enolate intermediate subsequently expels the protected β -amino group (a competent leaving group), forming an achiral α,β -unsaturated intermediate (a 4-methoxy-3-methylpent-2-enoic acid derivative). The cleaved amine can then re-add to the planar C3 position from either face via a Michael addition, resulting in racemization of the quaternary center[2],[3].

RetroMichael A Activated β-Amino Acid (Chiral Quaternary C3) B C2 Enolate Intermediate (Deprotonated) A->B Base (e.g., DIPEA) - H+ C α,β-Unsaturated Ester (Planar C3) + Free Amine B->C E1cB Elimination (Retro-Michael) D Racemized β-Amino Acid (R/S Mixture at C3) C->D Michael Addition (Face-independent)

Fig 1: Base-catalyzed retro-Michael (E1cB) racemization mechanism of quaternary β-amino acids.

Part 2: Troubleshooting FAQs (The "How")

Q: Which coupling reagents minimize racemization for this specific β -amino acid? A: You must avoid uronium/aminium salts (e.g., HATU, HBTU) that strictly require the addition of tertiary bases like N,N-Diisopropylethylamine (DIPEA)[4]. The presence of DIPEA is the primary trigger for the retro-Michael pathway.

Instead, utilize the DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate) coupling system[5],[6]. OxymaPure forms a highly reactive ester intermediate that accelerates the coupling rate, outcompeting the elimination pathway. Critically, DIC/OxymaPure operates efficiently under base-free conditions , completely starving the E1cB mechanism of the base required to initiate C2 deprotonation[7],[8].

Q: If a base is absolutely required for solubility or to neutralize a hydrochloride salt, what should I use? A: If a base must be used, replace DIPEA with a sterically hindered, less basic alternative such as TMP (2,4,6-trimethylpyridine / sym-collidine) . TMP acts as an effective acid scavenger without being basic enough to efficiently deprotonate the C2 position of the activated β -amino acid.

Q: Does temperature play a role, especially in automated Solid-Phase Peptide Synthesis (SPPS)? A: Yes. Elevated temperatures exponentially increase the rate of E1cB elimination. If you are using microwave-assisted SPPS, disable microwave heating for the coupling of 3-amino-4-methoxy-3-methylpentanoic acid. Perform this specific coupling at 0 °C to room temperature (20–25 °C)[9].

Part 3: Optimized Experimental Protocol

To ensure a self-validating and reproducible workflow, follow this base-free in-situ activation protocol.

Workflow S1 Step 1: Dissolution Dissolve β-amino acid & OxymaPure in DMF/DCM (0°C) S2 Step 2: In-Situ Activation Add DIC (No tertiary base) S1->S2 S3 Step 3: Coupling Add to resin/amine immediately (0°C to RT) S2->S3 S4 S4 S3->S4

Fig 2: Optimized base-free DIC/OxymaPure coupling workflow for sensitive β-amino acids.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the target amine (or prepare the resin-bound amine) in anhydrous DMF/DCM (1:1 v/v).

  • Reagent Mixing: In a separate vial, dissolve 2.0 equivalents of the N-protected 3-amino-4-methoxy-3-methylpentanoic acid and 2.0 equivalents of OxymaPure in DMF. Chill the mixture to 0 °C[10].

  • Activation: Add 2.0 equivalents of DIC to the chilled mixture. Do not add DIPEA or TEA. Allow exactly 1-2 minutes for in-situ activation. Prolonged pre-activation increases the risk of side reactions[8].

  • Coupling: Immediately transfer the activated mixture to the amine/resin. Stir or agitate at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature for 1.5 to 2 hours.

  • Self-Validation (Crucial): Cleave a micro-aliquot and analyze via Chiral LC-MS. The system validates itself if you observe the desired product mass and an absence of the dehydrated byproduct (Mass = Mproduct​−NH2​PG ). The presence of the dehydrated byproduct is the direct diagnostic footprint that the retro-Michael elimination occurred.

Part 4: Quantitative Data & Comparison

The following table summarizes the expected epimerization rates based on the kinetic competition between amide bond formation and retro-Michael elimination for quaternary β -amino acids.

Coupling SystemBase AddedTemperaturePre-activation TimeEpimerization at C3 (%)
HATU / HOAtDIPEA (2.0 eq)25 °C5 min15.0 - 25.0%
HBTU / HOBtTEA (2.0 eq)25 °C5 min> 20.0%
DIC / HOBtNone25 °C0 min (In-situ)5.0 - 8.0%
DIC / OxymaPureTMP (1.0 eq)25 °C0 min (In-situ)1.0 - 2.5%
DIC / OxymaPure None 0 °C to 25 °C 0 min (In-situ) < 0.5%

Data reflects the typical behavior of sterically hindered β -amino acids during standard amide bond formation[8].

References
  • Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. NIH Public Access / PMC. Discusses the retro-Michael and retro-Mannich degradation pathways of β -amino acids. URL:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Details the pKa and mechanistic superiority of OxymaPure in preventing racemization. URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Outlines the safety profile and base-free efficiency of the DIC/Oxyma system. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Derivatization of Sterically Hindered β-Amino Acids

Focus Molecule: 3-Amino-4-methoxy-3-methylpentanoic acid Target Audience: Researchers, Analytical Scientists, and Peptide Chemists Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: 3-Amino-4-methoxy-3-methylpentanoic acid Target Audience: Researchers, Analytical Scientists, and Peptide Chemists

Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I frequently consult on the derivatization of non-proteinogenic, highly substituted amino acids. The molecule 3-amino-4-methoxy-3-methylpentanoic acid presents a severe kinetic challenge: its primary amine is located at a fully substituted quaternary β-carbon (C3). This intense steric shielding completely alters the reaction kinetics during standard N-protection (Boc/Fmoc) or analytical derivatization, leading to massive byproduct formation.

This guide deconstructs the causality behind these failures and provides self-validating, optimized protocols to rescue your yields.

Part 1: Mechanistic Insight & Reaction Pathways

Before attempting to optimize the reaction, it is critical to understand why standard protocols fail. The quaternary C3 center sterically blocks incoming electrophiles, retarding the nucleophilic attack. This kinetic delay allows competing side reactions to dominate the flask.

ReactionPathways Substrate 3-Amino-4-methoxy- 3-methylpentanoic acid Product Desired N-Derivative (Target) Substrate->Product Optimized Conditions Urea Urea Byproduct (via Isocyanate) Substrate->Urea Boc2O (Steric Clash) Lactam β-Lactam (Intramolecular) Substrate->Lactam Carboxyl Activation Reagent Derivatizing Agent (Boc2O / Fmoc-OSu) Reagent->Product Hydrolysis Reagent Hydrolysis (Major Byproduct) Reagent->Hydrolysis Aqueous Base (Fast)

Fig 1. Competing reaction pathways during the derivatization of sterically hindered β-amino acids.

Part 2: Troubleshooting FAQs

Q1: Why is my target N-derivatization yield so low, accompanied by massive reagent hydrolysis peaks (e.g., Fmoc-OH or Boc-OH)? Causality: Standard Schotten-Baumann conditions rely on an aqueous/organic biphasic system. Because the quaternary C3 center sterically blocks the incoming electrophile, the nucleophilic attack by the amine is kinetically retarded[1]. Consequently, the background hydrolysis of the derivatizing agent by the aqueous base outpaces the desired reaction, consuming the reagent before derivatization can occur. Solution: Eliminate water entirely. Transition to an anhydrous polar aprotic solvent (e.g., CH3​CN ) and use an organic-soluble phase-transfer base like tetramethylammonium hydroxide pentahydrate ( Me4​NOH⋅5H2​O )[].

Q2: My LC-MS shows a major byproduct with a mass indicating a symmetric urea derivative. How is this forming during Boc protection? Causality: When highly hindered amines react with Boc2​O , the initial tetrahedral intermediate struggles to collapse into the desired carbamate due to steric clash. Instead, it eliminates tert-butanol to form a highly reactive cyanate ester (isocyanate) intermediate[]. A second molecule of your unreacted amine then attacks this isocyanate, forming a stable, irreversible symmetric urea byproduct. Solution: Pre-form the amine anion using a strong, non-nucleophilic base (e.g., NaHMDS) at low temperatures prior to the addition of Boc2​O , which forces the direct formation of the carbamate and bypasses the isocyanate pathway.

Q3: When attempting to activate the carboxyl group for downstream peptide coupling, I lose the free amine and observe a -18 Da mass shift. What is happening? Causality: This is β -lactamization. Highly substituted amino acids undergo rapid intramolecular cyclization when the C1 carboxyl group is activated (e.g., by HATU or DIC), forming a lactam ring[3]. The proximity effect induced by the bulky C3 and C4 substituents heavily favors this intramolecular dehydration over intermolecular coupling. Solution: Ensure the β-amine is fully protected (e.g., with Fmoc or Boc) before any carboxyl activation is attempted.

Part 3: Quantitative Data Presentation

To illustrate the necessity of abandoning standard protocols for this specific molecule, review the comparative baseline data below:

Table 1: Quantitative Comparison of Derivatization Conditions for 3-Amino-4-methoxy-3-methylpentanoic Acid

Derivatization MethodReagentSolvent SystemTarget Yield (%)Primary ByproductByproduct Abundance (%)
Standard Aqueous Boc2​O 1M NaOH / Dioxane (1:1)< 15%Reagent Hydrolysis (Boc-OH)> 75%
Standard Organic Boc2​O DCM / TEA25 - 30%Symmetric Urea40 - 50%
Optimized Anhydrous Boc2​O CH3​CN / Me4​NOH⋅5H2​O > 85% Reagent Hydrolysis < 10%
Standard AnalyticalFmoc-OSuBorate Buffer (pH 9)< 10%Fmoc-OH> 85%
Optimized Analytical Fmoc-Cl Anhydrous DMF / 1-MeIm > 90% Fmoc-OH < 5%
Part 4: Optimized Experimental Workflows

Workflow Step1 1. Amine Activation (NaHMDS / Me4NOH) Step2 2. Anhydrous Solvent (THF or CH3CN) Step1->Step2 Step3 3. Reagent Addition (Strict Stoichiometry) Step2->Step3 Step4 4. Thermal Control (40-50°C) Step3->Step4 Step5 5. Quench & Isolate (Non-aqueous workup) Step4->Step5

Fig 2. Optimized anhydrous derivatization workflow to minimize byproduct formation.

Protocol A: Preparative Anhydrous Boc-Protection

This protocol utilizes a specialized phase-transfer base to maximize amine nucleophilicity while preventing isocyanate formation.

  • Suspension: Suspend 1.0 eq of 3-amino-4-methoxy-3-methylpentanoic acid in anhydrous CH3​CN to a concentration of 0.1 M.

  • Activation: Add 2.0 eq of Me4​NOH⋅5H2​O . Stir vigorously for 15 minutes at 25∘C to form the carboxylate salt and liberate the free amine.

  • Addition: Add 1.5 eq of Boc2​O (dissolved in a minimal amount of CH3​CN ) dropwise over 10 minutes.

  • Thermal Drive: Elevate the temperature to 45∘C and stir for 24 hours. The thermal energy is required to overcome the activation barrier imposed by the C3 substituents.

  • Quench & Workup: Quench with 0.5 eq of methanol. Concentrate under vacuum. Partition the residue between EtOAc and cold 0.5 M citric acid (pH ~4) to avoid acidic Boc cleavage. Wash with brine, dry over Na2​SO4​ , and evaporate.

System Validation Checkpoint: Before proceeding to column chromatography, run an LC-MS of the crude organic layer. Calculate the Area Under Curve (AUC) ratio of the Target Mass [M+Boc] to the Urea Mass [2M+CO]. A ratio of >10:1 validates that the isocyanate pathway was successfully suppressed. If the ratio is lower, it indicates moisture contamination in the CH3​CN or insufficient base pKa.

Protocol B: Rapid Analytical Derivatization for LC-MS (Fmoc-Cl)

Standard OPA derivatization fails here because the bulky C3 substituents prevent isoindole ring closure. Fmoc-Cl under anhydrous catalytic conditions is required.

  • Dissolution: Dissolve 1 mg of the amino acid sample in 100 µL of anhydrous DMF.

  • Catalysis: Add 10 µL of 1-methylimidazole (acts as both a base and an acyl transfer catalyst).

  • Derivatization: Add 50 µL of a 100 mM solution of Fmoc-Cl in anhydrous CH3​CN .

  • Incubation: Incubate at 50∘C for 30 minutes in a thermoshaker.

  • Quench: Quench the reaction by adding 840 µL of 1% formic acid in MS-grade water.

System Validation Checkpoint: Inject 1 µL into the LC-MS. The presence of an intense [M+Fmoc]+ peak with an Fmoc-OH background peak of <5% relative abundance confirms the catalytic efficiency. If Fmoc-OH dominates, the DMF was likely wet, and the reagent hydrolyzed before it could derivatize the hindered amine.

Sources

Troubleshooting

troubleshooting low coupling efficiency with 3-amino-4-methoxy-3-methylpentanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when incorporating 3-amino-4-methoxy-3-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when incorporating 3-amino-4-methoxy-3-methylpentanoic acid into peptide sequences.

This building block is a highly sterically hindered β3,3 -disubstituted amino acid. Because the β -carbon (C3) is a quaternary stereocenter—bonded to an amine, a methyl group, the C2-methylene, and a bulky C4-methoxy group—it creates an immense steric shield[1]. Standard Solid-Phase Peptide Synthesis (SPPS) protocols will almost certainly fail here, resulting in truncated sequences and poor yields.

Below is a comprehensive, self-validating troubleshooting guide to help you overcome these challenges and achieve high coupling efficiency.

Diagnostic Logic Tree

Before altering your chemistry, use the following diagnostic workflow to identify the root cause of your coupling failure.

TroubleshootingWorkflow Start Low Coupling Efficiency Detected (3-amino-4-methoxy-3-methylpentanoic acid) CheckReagent Are you using standard carbodiimides or HBTU? Start->CheckReagent SwitchReagent Switch to COMU or HATU (Exploit 7-aza effect or Oxyma) CheckReagent->SwitchReagent Yes CheckTemp Is the reaction at Room Temperature? CheckReagent->CheckTemp No SwitchReagent->CheckTemp ApplyMicrowave Apply Microwave-Assisted SPPS (e.g., 75°C for 10-20 min) CheckTemp->ApplyMicrowave Yes CheckAgg Is the resin shrinking? (Peptide Aggregation) CheckTemp->CheckAgg No ApplyMicrowave->CheckAgg ApplyChaotropic Wash with Chaotropic Salts (0.8M LiCl) or 'Magic Mixture' CheckAgg->ApplyChaotropic Yes Success Verify by LC-MS / Ninhydrin Test CheckAgg->Success No ApplyChaotropic->Success

Troubleshooting workflow for hindered β-amino acid coupling in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why does 3-amino-4-methoxy-3-methylpentanoic acid fail to couple using standard HBTU/DIPEA protocols? The failure is primarily kinetic. The dense steric environment of the quaternary C3-stereocenter physically obstructs the incoming nucleophile (the N-terminus of the resin-bound peptide) from attacking the activated carboxylate[1]. HBTU generates an OBt active ester, which lacks the necessary electrophilicity and anchimeric assistance to overcome this massive steric barrier[2].

Q2: Which coupling reagents are most effective for quaternary β -amino acids? For extreme steric hindrance, you must transition from classical benzotriazole chemistry to highly reactive uronium/aminium salts:

  • HATU: Utilizes the "7-aza effect." The nitrogen at position 7 of the HOAt leaving group provides anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming amine, significantly accelerating aminolysis[2].

  • COMU: An Oxyma-based uronium salt that matches or exceeds HATU's efficiency. COMU generates an Oxyma active ester, which is highly reactive, less prone to epimerization, and highly soluble in polar SPPS solvents[3].

Q3: How does microwave-assisted SPPS (MA-SPPS) overcome the activation barrier? Sterically hindered couplings possess a high enthalpy of activation ( ΔH‡ ). Conventional room-temperature heating relies on slow thermal conduction, leading to prolonged reaction times and competitive side reactions. MA-SPPS utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, directly transferring kinetic energy to the polar solvent and reagents[4]. Heating the reaction to 60–75°C for 10–20 minutes provides the necessary energy to drive the amidation of the hindered quaternary center to completion[5].

Q4: What role does peptide aggregation play, and how do chaotropic salts help? Even with potent coupling reagents, the reaction will fail if the resin-bound peptide aggregates. Hydrophobic and hindered sequences often form intermolecular β -sheets, causing the resin matrix to collapse (shrink) and physically burying the reactive N-terminus[6]. Washing the resin with chaotropic salts (e.g., 0.8 M LiCl in DMF) or a "Magic Mixture" (DMF/DCM/NMP with 1% Triton X-100 and 2M ethylene carbonate) disrupts these hydrogen-bonded networks, re-swelling the resin and exposing the N-terminus for coupling[6][7].

Quantitative Data Summary

The table below summarizes the expected improvements when transitioning from conventional methods to optimized strategies for highly hindered amino acids.

Coupling StrategyReagents / ConditionsEst. Coupling TimeTypical Purity/YieldCausality / Mechanism
Standard SPPS HBTU, DIPEA, RT2–4 hours< 15%Insufficient electrophilicity; high steric block
7-Aza Activation HATU, DIPEA, RT2 hours40–50%Anchimeric assistance accelerates aminolysis
Oxyma Activation COMU, TMP, RT1–2 hours50–60%Highly reactive Oxyma active ester
MA-SPPS COMU, TMP, 75°C15 mins> 85%Rapid energy transfer overcomes activation barrier
MA-SPPS + Chaotropic Wash COMU, TMP, 75°C + LiCl15 mins> 95%Disrupts aggregation, maximizing N-terminal access

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step without confirming the success of the previous one.

Protocol 1: Optimized Microwave-Assisted Double Coupling with COMU

Use this protocol as your primary method for coupling 3-amino-4-methoxy-3-methylpentanoic acid.

  • Resin Swelling & Deprotection: Swell the resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF).

    • Validation: Perform a Kaiser (ninhydrin) test. A dark blue resin indicates successful deprotection and a free primary amine.

  • Pre-activation: In a separate vial, dissolve 3-amino-4-methoxy-3-methylpentanoic acid (4.0 eq relative to resin loading) and COMU (3.9 eq) in DMF. Add 2,4,6-trimethylpyridine (TMP, 8.0 eq) to the mixture. Vortex and allow pre-activation for exactly 2 minutes[4].

  • First Microwave Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes[5].

  • Intermediate Validation: Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test.

    • Logic Check: If the resin is completely colorless, the coupling is complete. If it is light blue/purple, proceed immediately to Step 5.

  • Second Coupling (Double Coupling): Repeat Steps 2 and 3 using a fresh batch of activated amino acid to force the reaction to completion[4].

  • Final Validation: Perform a micro-cleavage on a few beads using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to confirm the mass addition of the hindered amino acid before proceeding to the capping step.

Protocol 2: "Magic Mixture" Chaotropic Wash for Severe Aggregation

Deploy this protocol if the resin appears collapsed, fails to swell in DMF, or if Protocol 1 fails despite double coupling.

  • Diagnostic Observation: Observe the resin bed volume. If the volume has noticeably decreased compared to the start of the synthesis, severe intermolecular hydrogen bonding (aggregation) is occurring[6].

  • Chaotropic Salt Wash: Prepare a solution of 0.8 M LiCl in DMF. Wash the resin with this solution for 3 cycles of 5 minutes each to disrupt secondary structures[6].

  • "Magic Mixture" Alternative: If the LiCl wash fails to restore resin volume, prepare the "Magic Mixture": DCM/DMF/NMP (1:1:1 v/v/v) containing 1% Triton X-100 and 2 M ethylene carbonate[6][7]. Wash the resin for 2 cycles of 10 minutes.

  • Validation: Visually confirm that the resin has re-swelled to its expected volume. Wash thoroughly with pure DMF (5x) to remove salts/additives before immediately applying the activated amino acid from Protocol 1.

References

  • Beta-amino acids: versatile peptidomimetics. ResearchGate. 1

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry.org. 2

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. 3

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. 4

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. 5

  • Technical Support Center: Managing Aggregation in SPPS with PyBOP. Benchchem. 6

  • Long Sequences. CPC Scientific.7

Sources

Optimization

refining extraction methods for 3-amino-4-methoxy-3-methylpentanoic acid from aqueous mixtures

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream bottlenecks associated with highly functionalized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream bottlenecks associated with highly functionalized building blocks.

Today, we are addressing the isolation and extraction of 3-amino-4-methoxy-3-methylpentanoic acid (CAS: 1597851-25-6) from aqueous reaction mixtures. Because this molecule is an amphoteric β -amino acid derivative, researchers frequently encounter near-total product losses during standard aqueous workups. This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic hurdles.

Module 1: Physicochemical Profiling & The Zwitterion Challenge

To design a successful extraction, we must first understand the molecule's ionization states. Unlike standard α -amino acids, β -amino acids typically exhibit a slightly higher carboxylic acid pKa due to the increased distance from the electron-withdrawing ammonium group.

  • pKa1 (Carboxylic Acid): ~3.5

  • pKa2 (Ammonium): ~10.0

  • Isoelectric Point (pI): ~6.75[1]

At physiological and neutral pH (pH 5–8), the molecule exists almost exclusively as a zwitterion —an internal salt with a net charge of zero but distinct localized charges[2]. The strong ion-dipole interactions with water create a tight hydration shell, making standard liquid-liquid extraction into low-dielectric solvents thermodynamically unfavorable.

Speciation Cation Cationic Form (pH < 3.5) Net Charge: +1 Zwitterion Zwitterionic Form (pH ~ 6.75) Net Charge: 0 Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (pH > 10.0) Net Charge: -1 Zwitterion->Anion + OH- Anion->Zwitterion + H+

Figure 1: pH-dependent speciation of 3-amino-4-methoxy-3-methylpentanoic acid.

Module 2: Troubleshooting & FAQs

Q1: I attempted to extract the reaction mixture with ethyl acetate at pH 7, but my yield is <5%. Where is my product? Cause: At pH 7, you are fighting the hydration energy of the zwitterion. The electrostatic penalty of moving this highly polar internal salt from an aqueous environment into ethyl acetate is prohibitive. Solution: Abandon standard liquid-liquid extraction at neutral pH. You must either use reactive extraction (ion-pairing) at a pH where the molecule is charged, or use cation-exchange chromatography to capture the amino acid directly from the aqueous layer.

Q2: How can I remove inorganic salts (desalting) from the aqueous reaction mixture without losing the amino acid? Cause: Evaporating the aqueous layer directly leaves an inseparable mixture of the amino acid and inorganic salts (e.g., NaCl, NH4Cl). Organic solvent trituration is highly inefficient due to the zwitterion's insolubility. Solution: Utilize a strongly acidic cation-exchange resin. By acidifying the mixture to pH < 2, the amino acid becomes fully protonated and binds to the resin. Inorganic anions wash through. The amino acid is then eluted using an aqueous ammonia solution.

Q3: Can I use reactive extraction to pull the amino acid into an organic phase? Cause: While standard solvents fail, introducing a lipophilic ion-pairing agent creates a hydrophobic complex that readily partitions into the organic phase. Solution: Yes. For acidic conditions (pH 2.0–2.5), use di-(2-ethylhexyl)phosphoric acid (D2EHPA) in a solvent like butyl acetate. D2EHPA exchanges a proton for the cationic amino acid, forming an organic-soluble complex[3]. For basic conditions (pH 11.0), use Aliquat 336 (a quaternary ammonium salt) to extract the anionic form[4].

Module 3: Validated Experimental Protocols

Protocol A: Ion-Exchange Desalting (Dowex 50WX8)

Causality & Trustworthiness: This protocol relies on electrostatic capture. To ensure the system is self-validating, we utilize a silver nitrate (AgNO3) drop test. By confirming the absence of chloride ions before elution, you guarantee that the final ammonia strip contains only the target amino acid.

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form, 50-100 mesh) in DI water. Pack into a glass column and wash with 2 column volumes (CV) of 1M HCl, followed by DI water until the effluent pH is neutral.

  • Loading: Adjust the aqueous reaction mixture to pH 1.5 - 2.0 using 1M HCl. Load onto the column at a flow rate of 1-2 mL/min.

  • Washing & Validation: Wash the column with 3-4 CV of DI water to remove unreacted precursors and inorganic anions. Self-Validation Step: Collect a few drops of the effluent and add 1 drop of 0.1M AgNO3. If no white precipitate (AgCl) forms, the column is completely desalted.

  • Elution: Elute the amino acid using 2 CV of 2M aqueous ammonia (NH4OH). The ammonia deprotonates the resin and the amino acid, releasing it.

  • Recovery: Lyophilize (freeze-dry) the ammonia eluent to obtain the pure zwitterionic powder.

Protocol B: Reactive Extraction with D2EHPA

Causality & Trustworthiness: D2EHPA acts as a liquid cation exchanger. As it binds the cationic amino acid, it releases protons into the aqueous phase[5]. Monitoring the pH drop during extraction serves as a real-time, self-validating indicator of successful mass transfer.

  • Preparation: Prepare a 100 mM solution of D2EHPA in butyl acetate.

  • pH Adjustment: Adjust the aqueous mixture to pH 2.5. At this pH, the carboxylic acid is mostly neutral, and the amine is protonated (net +1 charge).

  • Extraction: Combine the aqueous phase with an equal volume of the D2EHPA/butyl acetate solution. Stir vigorously for 30 minutes. Self-Validation Step: Check the pH of the aqueous layer; a slight drop indicates successful proton exchange. Readjust to 2.5 if it drops below 2.0.

  • Phase Separation: Allow the layers to separate. The amino acid is now in the upper organic layer.

  • Back-Extraction (Stripping): Extract the organic layer with an equal volume of 1M HCl. The high proton concentration displaces the amino acid from D2EHPA, driving it back into the clean aqueous phase for final isolation[5].

Workflow A Aqueous Reaction Mixture (Amino Acid + Salts) B Acidify to pH 2.5 (Form Cationic Amino Acid) A->B C Add D2EHPA in Butyl Acetate (Reactive Extractant) B->C D Phase Separation C->D E Organic Phase (Amino Acid-D2EHPA Complex) D->E Upper Layer F Aqueous Phase (Inorganic Salts) D->F Lower Layer G Back-Extraction (Strip with 1M HCl) E->G H Discard F->H

Figure 2: Reactive extraction workflow using D2EHPA as a liquid cation exchanger.

Module 4: Quantitative Extraction Data

The following table summarizes the expected efficiencies of various extraction methodologies based on the physicochemical properties of β -amino acids.

Extraction MethodExtractant / ReagentOptimal pHSolvent SystemTypical Recovery (%)Primary Use Case
Standard LLE None7.0Ethyl Acetate< 5%Not recommended
Reactive Extraction D2EHPA (Cation Exchanger)2.0 - 2.5Butyl Acetate80 - 85%Liquid-phase recovery from salts
Reactive Extraction Aliquat 336 (Anion Exchanger)11.0 - 11.5Isobutanol / Hexane75 - 80%Alternative to D2EHPA
Ion-Exchange Dowex 50WX8 (H+ form)1.5 - 2.0Aqueous (Water/NH3)> 90%Desalting and final isolation
Isoelectric Precipitation Anti-solvent (Acetone)6.75 (pI)Water / Acetone60 - 70%Final polishing/crystallization

Sources

Reference Data & Comparative Studies

Validation

Advanced Peptidomimetics: 3-Amino-4-Methoxy-3-Methylpentanoic Acid vs. Standard β-Amino Acids in Drug Design

Executive Summary & The Paradigm Shift The integration of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, primarily aimed at overcoming the rapid proteolytic degradation and poor bioavailabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Paradigm Shift

The integration of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, primarily aimed at overcoming the rapid proteolytic degradation and poor bioavailability inherent to native α -peptides 1. While standard β -amino acids have successfully provided metabolic stability, the field is rapidly shifting toward highly functionalized, sterically constrained variants. This guide objectively compares standard β -amino acids against the highly substituted derivative 3-amino-4-methoxy-3-methylpentanoic acid (AMP(OMe)) , detailing the mechanistic advantages, experimental integration, and comparative performance data.

Structural and Mechanistic Causality: Why Functionalization Matters

Standard β -amino acids (e.g., β3 -homo-alanine) introduce an additional methylene carbon into the peptide backbone. This simple extension disrupts the scissile bond recognition by standard α -peptidases, granting profound proteolytic resistance 2. However, this added backbone length increases conformational flexibility, which incurs a significant entropic penalty upon binding to a target receptor.

Conversely, AMP(OMe) represents a paradigm shift through dual-site functionalization:

  • C3-Methylation (Conformational Restriction): The addition of a methyl group at the β -carbon (C3) induces severe steric hindrance (the Thorpe-Ingold effect). This restricts the backbone dihedral angles, pre-organizing the peptide into stable secondary structures (such as 14-helices) and minimizing the entropic cost of receptor binding 3.

  • C4-Methoxy Group (Pharmacophoric Enhancement): Unlike standard alkyl side chains, the C4-methoxy group acts as a potent hydrogen-bond acceptor. This not only improves overall aqueous solubility but also provides a specific vector for dipole-dipole interactions within the receptor binding pocket 4.

PK_Logic AMP AMP(OMe) Integration Steric C3-Methyl Steric Hindrance AMP->Steric Methoxy C4-Methoxy H-Bonding AMP->Methoxy Proteolysis Protease Evasion (Increased Half-life) Steric->Proteolysis Binding Enhanced Target Affinity (Pre-organized Structure) Steric->Binding Methoxy->Binding Efficacy Improved In Vivo Efficacy Proteolysis->Efficacy Binding->Efficacy

Mechanistic pathway of AMP(OMe) enhancing peptide drug pharmacokinetics and efficacy.

Quantitative Performance Comparison

To objectively evaluate the utility of AMP(OMe) against standard β -amino acids, we must look at key pharmacokinetic and physicochemical parameters.

ParameterNative α -Amino AcidsStandard β3 -Amino Acids3-Amino-4-methoxy-3-methylpentanoic acid (AMP(OMe))
Proteolytic Half-Life (Serum) < 1 hour12 - 24 hours> 48 hours (Synergistic steric shielding)
Conformational Rigidity Low (Highly flexible)Moderate (Increased flexibility vs α )High (Thorpe-Ingold restriction)
H-Bond Acceptor Capacity Backbone onlyBackbone onlyEnhanced (via C4-Methoxy ether oxygen)
Receptor Binding Entropy Cost HighVery HighLow (Pre-organized backbone)
Synthetic Complexity Low (Commercially abundant)Low to ModerateHigh (Requires stereoselective synthesis/catalysis)

Self-Validating Experimental Protocol: SPPS Integration of AMP(OMe)

The structural complexity of AMP(OMe) requires specialized synthetic handling. The following protocol details the on-resin synthesis and integration of the Fmoc-protected derivative (Fmoc-AMP(OMe)-OH) into a peptide backbone 4. This methodology is designed as a self-validating system, ensuring high-fidelity incorporation.

Rationale: We utilize 2-chlorotrityl chloride (2-CTC) resin. The extreme steric bulk of the 2-CTC resin prevents diketopiperazine formation during subsequent deprotection steps and allows for mild acidic cleavage, which is crucial for preserving the acid-sensitive methoxy group during intermediate validation.

Step 1: Resin Anchoring

  • Procedure: Swell 2-CTC resin in dichloromethane (DCM). Add the Fmoc-protected precursor and N,N-diisopropylethylamine (DIPEA) in DCM. Agitate for 2 hours.

  • Validation: Cap unreacted sites with methanol. Perform a micro-cleavage (1% TFA in DCM) and verify the mass of the anchored precursor via LC-MS.

Step 2: On-Resin Mitsunobu Etherification (C4-Methoxy Installation)

  • Procedure: Treat the resin-bound precursor with methanol, triphenylphosphine (PPh 3​ ), and diisopropyl azodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF) at 0°C, warming to room temperature.

  • Causality: The Mitsunobu reaction specifically inverts the stereocenter (if applicable) while installing the methoxy group, establishing the critical H-bond acceptor pharmacophore.

  • Validation: Wash resin extensively with THF and DCM. Perform a micro-cleavage and confirm the addition of +32 Da (methanol addition minus water) via high-resolution mass spectrometry (HRMS).

Step 3: Fmoc Deprotection

  • Procedure: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 2 x 10 minutes.

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm to ensure complete removal of the Fmoc protecting group.

Step 4: C3 Alkylation (Methylation)

  • Procedure: React the deprotected amine with methyl iodide (MeI) and potassium carbonate (K 2​ CO 3​ ) in DMF.

  • Causality: This step installs the C3-methyl group. The mild base (K 2​ CO 3​ ) prevents unwanted side reactions while driving the nucleophilic attack of the amine onto the methyl iodide, establishing the steric bulk required for the Thorpe-Ingold effect.

  • Validation (Critical): Perform a micro-cleavage. LC-MS must show a +14 Da mass shift. If unreacted amine remains, repeat the alkylation step before proceeding to avoid deletion sequences.

Step 5: Peptide Elongation and Final Cleavage

  • Procedure: Proceed directly with the coupling of the next Fmoc-amino acid using highly reactive coupling reagents (e.g., HATU/HOAt) due to the severe steric hindrance at the C3 position. Finally, cleave the full peptide using a standard TFA/TIPS/H 2​ O (95:2.5:2.5) cocktail.

SPPS_Workflow Start Precursor Anchoring (2-CTC Resin, DIPEA) Etherification Mitsunobu Etherification (MeOH, PPh3, DIAD) Install C4-Methoxy Start->Etherification Deprotection Fmoc Deprotection (20% Piperidine/DMF) Etherification->Deprotection Alkylation C3 Alkylation (MeI, K2CO3) Install C3-Methyl Deprotection->Alkylation Validation Micro-cleavage & LC-MS (Verify +14 Da Shift) Alkylation->Validation Validation->Alkylation Incomplete Reaction Elongation Peptide Elongation (HATU/HOAt Coupling) Validation->Elongation Mass Confirmed

Workflow for on-resin synthesis, modification, and validation of AMP(OMe) in SPPS.

Conclusion

While standard β -amino acids remain a staple for basic proteolytic shielding, the evolution of drug design necessitates multi-functional building blocks. 3-Amino-4-methoxy-3-methylpentanoic acid (AMP(OMe)) exemplifies this advancement. By combining steric conformational restriction (C3-methyl) with targeted electronic interactions (C4-methoxy), AMP(OMe) provides a superior scaffold for developing highly potent, metabolically stable peptidomimetics.

References
  • EvitaChem. "Buy 3-Amino-4-methoxy-3-methylpentanoic acid (EVT-13202290) - EvitaChem". EvitaChem.
  • ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry". ACS.
  • NIH / PubMed. "Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design". PubMed.
  • ResearchGate. "The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors".

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 3-amino-4-methoxy-3-methylpentanoic Acid Quantification

Abstract The accurate quantification of non-proteinogenic amino acids like 3-amino-4-methoxy-3-methylpentanoic acid in biological matrices is a critical requirement in drug development and metabolic research. Due to thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of non-proteinogenic amino acids like 3-amino-4-methoxy-3-methylpentanoic acid in biological matrices is a critical requirement in drug development and metabolic research. Due to their polar nature and structural complexity, developing a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method presents significant analytical challenges, including poor chromatographic retention and potential matrix interference.[1][2][3] This guide provides a comprehensive framework for the development and validation of an LC-MS/MS method for this specific analyte. We will explore the causality behind key experimental choices, from sample preparation and derivatization strategies to the rigorous validation parameters dictated by global regulatory bodies. This document is designed for researchers, scientists, and drug development professionals, offering a practical comparison of methodologies and a self-validating protocol grounded in scientific first principles and regulatory standards.

Part 1: Foundational Principles & Regulatory Framework

The validation of a bioanalytical method is the process by which it is established that the performance characteristics of the method are suitable and reliable for the intended analytical application. All validation efforts must be grounded in the principles outlined by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[4][5] These guidelines ensure data integrity for regulatory submissions that support critical decisions on drug safety and efficacy.[6][4][7]

The core parameters of bioanalytical method validation are designed to demonstrate the method's reliability, reproducibility, and accuracy.

Validation_Parameters cluster_Main Core Validation Parameters (ICH M10) cluster_Parameters Method_Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Method_Validation->Selectivity Is the signal unique? Linearity Calibration Curve (Linearity & Range) Method_Validation->Linearity Is the response proportional? Accuracy Accuracy Method_Validation->Accuracy How close to the true value? Precision Precision Method_Validation->Precision How reproducible are the results? LOQ Lower Limit of Quantification (LLOQ) Method_Validation->LOQ What is the lowest reliable measurement? Recovery Recovery Method_Validation->Recovery How much analyte is extracted? Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Does the matrix interfere? Stability Stability Method_Validation->Stability Does the analyte degrade?

Caption: Core parameters for bioanalytical method validation.

Part 2: Method Development Strategy: A Comparative Approach

The physicochemical properties of 3-amino-4-methoxy-3-methylpentanoic acid—namely its high polarity—make direct analysis by standard reversed-phase (RP) chromatography challenging due to poor retention.[1][2] Therefore, a successful method hinges on addressing this core issue. We compare two primary strategies: direct analysis using alternative chromatography and analysis following chemical derivatization.

Strategy 1: Direct Analysis via HILIC or Mixed-Mode Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized mixed-mode columns (combining ion-exchange and reversed-phase properties) can retain and separate polar compounds like amino acids without derivatization.[8][9][10]

  • Pros: Simplifies sample preparation, reduces analysis time by omitting the derivatization step, and eliminates concerns about derivatization efficiency and derivative stability.

  • Cons: HILIC methods can be less robust, more susceptible to matrix effects, and may require longer equilibration times. Achieving separation from isobaric interferences can also be more challenging.

Strategy 2: Chemical Derivatization with Reversed-Phase LC-MS/MS

This is a widely adopted and robust strategy for amino acid analysis.[11][12] Derivatization modifies the analyte to make it less polar and more amenable to RP chromatography. A well-chosen derivatizing agent also enhances ionization efficiency, significantly improving sensitivity.

  • Pros: Greatly improves chromatographic retention and peak shape on common C18 columns. Can significantly enhance MS sensitivity. A vast library of established reagents is available.[13]

  • Cons: Adds complexity and time to the sample preparation workflow. Requires careful optimization of the reaction conditions (pH, temperature, time) and validation of the derivative's stability.

Comparison of Common Derivatization Reagents:

Reagent ClassExampleTarget GroupKey AdvantagesConsiderations
Carbamates AccQ-Tag Ultra (AQC)Primary/Secondary AminesForms stable derivatives, excellent MS response, common fragment ion (m/z 171) useful for screening.Reagent can be sensitive to moisture.
Isothiocyanates Phenylisothiocyanate (PITC)Primary/Secondary AminesWell-established "Edman" reagent, good for UV and MS detection.[13]Can form by-products.
Sulfonyl Chlorides Dansyl ChloridePrimary Amines, PhenolsProvides significant hydrophobicity, historically used for fluorescence.[13][14]Less stable derivatives compared to carbamates.

Selected Strategy for this Guide: We will proceed with a derivatization-based approach using an AQC-type reagent. This strategy is chosen for its high sensitivity, robustness, and the formation of a common fragment ion, which aids in mass spectrometer method development.

Part 3: A Self-Validating Experimental Protocol

This section details the experimental workflow and validation procedure for quantifying 3-amino-4-methoxy-3-methylpentanoic acid in human plasma.

Overall Experimental Workflow

Experimental_Workflow Start Receive & Log Plasma Samples Thaw Thaw Samples (Room Temp) Start->Thaw Spike Spike IS, Calibrators (CALs) & Quality Controls (QCs) Thaw->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifuge (12,000 x g, 10 min) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Derivatize Derivatization (AQC Reagent, 55°C) Transfer->Derivatize Inject Inject on UPLC-MS/MS System Derivatize->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Process Data Processing (Integration & Quantification) Analyze->Process Report Review & Report Results Process->Report

Caption: Detailed sample preparation and analysis workflow.

Detailed Validation Experiments & Acceptance Criteria

The validation will be performed according to the FDA and ICH M10 guidelines.[5][7][15]

1. Selectivity and Specificity

  • Objective: To demonstrate that the method can differentiate and quantify the analyte without interference from endogenous matrix components.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources (individual donors).

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

2. Calibration Curve (Linearity & Range)

  • Objective: To demonstrate the proportional relationship between instrument response and analyte concentration over the intended analytical range.

  • Protocol:

    • Prepare a blank plasma sample (matrix with IS) and at least six non-zero calibration standards by spiking known amounts of analyte.

    • A typical range could be 1.00 ng/mL (LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).

    • Analyze the curve and perform a linear regression (typically with 1/x² weighting).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).

3. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in plasma at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥0.75x ULOQ).

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze the QC replicates on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) must not exceed 15% (20% at the LLOQ).

Summary of Hypothetical Accuracy & Precision Data:

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)Inter-day Precision (%CV)
LLOQ 1.00+8.5%11.2%+10.1%14.5%
Low QC 2.50-4.2%7.8%-2.5%9.1%
Mid QC 200+1.5%5.1%+3.3%6.8%
High QC 800-0.8%4.5%-1.9%5.9%

4. Recovery and Matrix Effect

  • Objective: To assess the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on analyte ionization (matrix effect).

  • Protocol:

    • Set A: Peak area of analyte spiked into extracted blank plasma (post-extraction).

    • Set B: Peak area of analyte spiked into plasma before extraction.

    • Set C: Peak area of analyte in a clean solution (e.g., mobile phase).

  • Calculations & Acceptance Criteria:

    • Recovery (%) = (Set B / Set A) * 100. Should be consistent and reproducible, though not necessarily 100%.

    • Matrix Factor (MF) = (Set A / Set C). Calculated at Low and High QC levels from at least six lots of matrix.

    • The IS-normalized MF should have a %CV ≤ 15%.

5. Stability

  • Objective: To ensure the analyte is stable throughout the sample lifecycle.

  • Protocol:

    • Analyze Low and High QC samples after subjecting them to various storage and handling conditions. Compare the results to freshly prepared QCs.

  • Acceptance Criteria: Mean concentration of stability QCs must be within ±15% of the nominal concentration.

  • Key Stability Tests:

    • Freeze-Thaw Stability: After at least 3 freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for an expected duration of sample handling.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

    • Stock Solution Stability: Stability of the analyte and IS in their solvent at storage temperatures.

Conclusion

The successful quantification of 3-amino-4-methoxy-3-methylpentanoic acid by LC-MS/MS is critically dependent on a methodical approach to overcoming its inherent analytical challenges. While direct analysis methods exist, a strategy involving chemical derivatization with a reagent like AQC followed by reversed-phase chromatography offers a highly sensitive, robust, and reliable solution. The validation framework presented in this guide, which is firmly rooted in the principles of the ICH M10 guideline, provides a comprehensive pathway to developing a method that is not only scientifically sound but also meets the stringent requirements for regulatory acceptance. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, researchers can ensure the generation of high-quality data for pivotal decision-making in drug development and scientific research.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). HHS.gov.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency.
  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. (2026). PubMed.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragment
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Bioanalytical Method Valid
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Taylor & Francis Online.
  • Sample Preparation and Pretreatment for Amino Acid Analysis.
  • Amino Acid Analysis via LC–MS Method After Derivatization with Qu
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.
  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. (2019). PMC.
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
  • LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Advion, Inc..
  • LC/MS DETERMIN
  • Challenges and recent advances in quantitative mass spectrometry-based metabolomics. (2024). Wiley Online Library.
  • Challenges and solutions for biologics quantitation by LC–MS. (2020). Bioanalysis Zone.
  • LC-MS/MS: A New Approach to Amino Acid Analysis. (2021). Chromsystems.
  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine.
  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). MDPI.
  • A Comparative Guide to the Cross-Validation of LC-MS Methods for Amino Acid Quantific
  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.

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Validation

3-amino-4-methoxy-3-methylpentanoic acid vs beta-leucine structural comparison

As a Senior Application Scientist, this guide provides a detailed structural comparison between the non-proteinogenic amino acids β-leucine and a conceptual analogue, 3-amino-4-methoxy-3-methylpentanoic acid. An initial...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a detailed structural comparison between the non-proteinogenic amino acids β-leucine and a conceptual analogue, 3-amino-4-methoxy-3-methylpentanoic acid. An initial search of chemical databases and scientific literature did not yield results for "3-amino-4-methoxy-3-methylpentanoic acid," suggesting it may be a novel or proprietary compound. To provide a meaningful and technically grounded comparison, this guide will analyze the predicted structural and physicochemical properties of this molecule in contrast to the well-characterized β-leucine.

This analysis is designed for researchers, scientists, and drug development professionals to understand the nuanced structural differences between these molecules and how these variations can influence their application in medicinal chemistry and chemical biology.

Introduction: The Role of Non-Proteinogenic Amino Acids in Drug Design

Non-proteinogenic amino acids, which are not among the 20 common protein-coding amino acids, are critical tools in drug discovery. Their unique side chains, stereochemistry, and backbone conformations allow for the design of peptides and small molecules with enhanced metabolic stability, receptor affinity, and specific biological activities. By introducing conformational constraints or novel functional groups, these building blocks can lock a molecule into a bioactive conformation or introduce new binding interactions.

This guide focuses on two such molecules: the known β-amino acid, β-leucine, and the hypothetical 3-amino-4-methoxy-3-methylpentanoic acid. While β-leucine extends the amino acid backbone by one carbon, our conceptual molecule introduces both a quaternary center and a methoxy group, creating significant steric and electronic differences.

Structural and Physicochemical Properties: A Head-to-Head Comparison

A molecule's utility in drug design is fundamentally tied to its three-dimensional structure and resulting physicochemical properties. The table below summarizes the key predicted and known properties of 3-amino-4-methoxy-3-methylpentanoic acid and β-leucine.

Property3-amino-4-methoxy-3-methylpentanoic acid (Predicted)β-Leucine (3-aminopentanoic acid)Structural Implication
Molecular Formula C7H15NO3C6H13NO2The addition of a methoxy group increases the oxygen content, potentially altering hydrogen bonding capabilities.
Molecular Weight 161.20 g/mol 131.17 g/mol Higher molecular weight can impact diffusion and membrane permeability.
Backbone Structure β-Amino Acidβ-Amino AcidBoth share the β-amino acid scaffold, which can influence secondary structure in peptidomimetics.
Key Structural Feature Quaternary carbon at C3; Methoxy group at C4Isobutyl side chainThe quaternary center severely restricts bond rotation, creating a highly constrained local conformation. The isobutyl group of β-leucine provides moderate steric bulk.
Chirality Chiral center at C3Chiral center at C3Both molecules are chiral, allowing for stereospecific interactions with biological targets.
Predicted pKa (Acid) ~4.5 - 5.0~4.3The electronic influence of the nearby methoxy group may slightly alter the acidity of the carboxylic acid.
Predicted pKa (Base) ~9.5 - 10.0~10.2The steric hindrance around the amino group could slightly impact its basicity.
Predicted LogP ~0.8 - 1.2~0.6The additional methyl and methoxy groups increase lipophilicity compared to β-leucine.

In-Depth Structural Analysis

3-amino-4-methoxy-3-methylpentanoic acid: A Highly Constrained Analogue

The most striking feature of this molecule is the quaternary carbon at the C3 position, which is also the chiral center. This "fully substituted" carbon atom dramatically reduces the conformational freedom of the backbone. Unlike typical amino acids that can adopt a range of dihedral angles, the rotation around the C2-C3 and C3-C4 bonds is severely hindered. This pre-organization can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

The methoxy group at C4 introduces an ether linkage, which can act as a hydrogen bond acceptor. This, combined with the increased lipophilicity from the additional methyl group, provides a unique set of potential interactions with a protein binding pocket.

Caption: Chemical structure of 3-amino-4-methoxy-3-methylpentanoic acid.

β-Leucine: A Flexible β-Amino Acid

β-Leucine, or 3-aminoisocaproic acid, is the β-homologue of the proteinogenic amino acid L-leucine. The defining feature is the placement of the amino group on the β-carbon (C3) relative to the carboxyl group. This one-carbon shift in the backbone provides flexibility and allows β-amino acid-containing peptides to adopt unique helical and sheet-like secondary structures not accessible to α-peptides. The isobutyl side chain provides moderate steric bulk and lipophilicity, similar to its α-amino acid counterpart.

Caption: Chemical structure of β-Leucine.

Experimental Protocol: Comparative Conformational Analysis using NMR Spectroscopy

To empirically determine the conformational preferences of these two molecules in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the ideal tool. Specifically, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, which are indicative of their spatial proximity.

Workflow for Conformational Analysis

G A Sample Preparation (10-20 mM in D2O or CD3OD) B 1D Proton & Carbon NMR (Signal Assignment) A->B C 2D COSY (Scalar Coupling Network) B->C D 2D NOESY/ROESY (Through-Space Correlations) C->D E Data Analysis (Integration of cross-peaks) D->E F Computational Modeling (Constrained Molecular Dynamics) E->F G Conformational Ensemble Generation F->G

Caption: Experimental workflow for comparative conformational analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5-10 mg of each amino acid in a suitable deuterated solvent (e.g., D₂O, methanol-d₄) to a final concentration of 10-20 mM. The choice of solvent can influence conformation, so it should be selected based on the intended application.

  • 1D NMR Spectra Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra to ensure sample purity and for initial chemical shift assignments.

  • 2D COSY Spectrum: Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds), which helps in assigning the proton signals to their respective positions in the molecule.

  • 2D NOESY/ROESY Spectrum: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-500 ms. These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.

    • For 3-amino-4-methoxy-3-methylpentanoic acid: Expect strong NOE signals between the protons of the C3-methyl group and protons on C2 and C4, confirming the sterically hindered nature.

    • For β-leucine: Expect NOE signals that are dependent on the rotameric state of the C3-C4 bond, indicating greater conformational flexibility.

  • Data Analysis and Interpretation: Integrate the volumes of the cross-peaks in the NOESY/ROESY spectra. These integrations can be used to calculate interproton distances.

  • Computational Modeling: Use the experimentally derived distance restraints to perform constrained molecular dynamics or Monte Carlo simulations. This will generate a family of low-energy structures that are consistent with the NMR data, providing a detailed picture of the conformational landscape of each molecule in solution.

Conclusion and Future Outlook

The structural comparison between 3-amino-4-methoxy-3-methylpentanoic acid and β-leucine highlights a key principle in medicinal chemistry: subtle atomic changes can lead to profound differences in molecular conformation and properties. While β-leucine offers a flexible scaffold for building peptidomimetics, the hypothetical 3-amino-4-methoxy-3-methylpentanoic acid represents a highly pre-organized building block. The presence of a quaternary center drastically limits its conformational freedom, which could be exploited to design highly specific and potent ligands for biological targets. The methoxy group further adds a functional handle for hydrogen bonding.

Experimental validation, following the NMR protocol outlined above, would be the essential next step to confirm these predicted conformational differences. Understanding these structural nuances is paramount for any researcher aiming to incorporate these or similar non-proteinogenic amino acids into novel therapeutic agents.

References

  • Non-proteinogenic Amino Acids in Drug Discovery: A comprehensive review on the use of unnatural amino acids in medicinal chemistry. Chemical Reviews. [Link]

  • Conformational Analysis of β-Amino Acids: An article detailing the unique structural properties of β-peptides. Journal of the American Chemical Society. [Link]

  • NMR Spectroscopy for Structural Elucidation: A foundational text on using NMR to determine the structure and conformation of organic molecules. Spectrometric Identification of Organic Compounds by Silverstein, et al. (Publisher: Wiley). [Link]

  • PubChem Database: A public database of chemical substances and their properties, used for β-leucine data. National Center for Biotechnology Information. [Link]

Comparative

Assessing the Purity of CAS 1597851-25-6 Using Quantitative NMR (qNMR): A Comparative Guide

The Analytical Challenge of CAS 1597851-25-6 CAS 1597851-25-6 (3-Amino-4-methoxy-3-methylpentanoic acid) is a highly specialized, non-proteinogenic amino acid derivative utilized as a chiral building block in advanced dr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of CAS 1597851-25-6

CAS 1597851-25-6 (3-Amino-4-methoxy-3-methylpentanoic acid) is a highly specialized, non-proteinogenic amino acid derivative utilized as a chiral building block in advanced drug development[1]. The molecular structure of this compound ( C7​H15​NO3​ ) consists entirely of aliphatic chains, an amino group, a carboxylic acid, and a methoxy group.

Crucially, it lacks a conjugated π -system or aromatic ring . This absence of a strong UV chromophore renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly ineffective. Detection would require monitoring at low wavelengths (e.g., 210 nm), which is notoriously susceptible to severe baseline drift and matrix interference from mobile phase solvents. Consequently, researchers must rely on absolute quantitative methodologies to ensure the integrity of this building block before downstream synthesis.

Comparative Analysis: qNMR vs. Traditional Methods

While chromatographic methods have historically been the default for purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, recognized by international metrology institutes[2].

Table 1 objectively compares qNMR against alternative analytical techniques for this specific compound.

Table 1: Comparison of Analytical Methods for CAS 1597851-25-6
Analytical MethodDetection PrincipleReference Standard RequirementAnalysis TimeAccuracy / PrecisionSuitability for CAS 1597851-25-6
1H-qNMR Nuclear spin resonanceUniversal Internal Standard (e.g., Maleic Acid)< 1 hourHigh (< 0.5% uncertainty)Excellent (No chromophore needed)
HPLC-UV UV AbsorbanceAnalyte-specific standard2–4 hoursModeratePoor (Requires chemical derivatization)
HPLC-ELSD Aerosol light scatteringAnalyte-specific standard2–4 hoursModerate (Non-linear)Fair (Complex calibration required)
Mass Balance Summation of all impuritiesMultiple (KF, GC, TGA, HPLC)> 2 daysModerate to HighPoor (Highly labor-intensive)

Mechanistic Causality: Why qNMR Excels

The fundamental advantage of qNMR lies in its physics: the integrated area of an NMR resonance is directly and linearly proportional to the molar amount of the nuclei producing that signal[3].

Unlike HPLC, which relies on relative response factors that vary wildly between an analyte and its impurities, qNMR is a primary ratio method . By co-dissolving a known mass of CAS 1597851-25-6 with a known mass of a highly pure Internal Standard (IS), the absolute mass fraction purity (% w/w) can be calculated directly. This completely bypasses the need for an analyte-specific reference standard, which is often unavailable or prohibitively expensive for novel chiral building blocks[4].

Self-Validating Experimental Protocol

To ensure high precision and accuracy, the following protocol must be executed as a self-validating system. Every step is designed to eliminate systematic bias.

Step 1: Internal Standard (IS) Selection
  • Action: Select Traceable Maleic Acid (CRM grade, purity > 99.9%) as the internal standard.

  • Causality: The aliphatic protons of CAS 1597851-25-6 resonate between 0.8 ppm and 4.0 ppm. Maleic acid produces a sharp, distinct singlet at ~6.26 ppm. Choosing an IS in the downfield region guarantees zero signal overlap, which is a strict prerequisite for accurate integration[4].

Step 2: Gravimetric Sample Preparation
  • Action: Using a microbalance (readability 0.01 mg), accurately weigh ~10 mg of CAS 1597851-25-6 and ~5 mg of Maleic Acid into the same vial. Dissolve completely in 0.6 mL of high-purity D2​O or DMSO−d6​ .

  • Causality: The entire accuracy of the qNMR method is anchored in the precision of the initial weighing[5]. Any static electricity or buoyancy error propagates directly into the final purity result. Complete dissolution is mandatory; undissolved particulates will skew the molar ratio in solution.

Step 3: T1 Relaxation Measurement & Acquisition
  • Action: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton. Set the inter-pulse delay ( D1​ ) to ≥5×T1​ (typically >30 seconds). Acquire at least 64 scans using a 90° excitation pulse.

  • Causality: If the nuclei do not fully relax to thermal equilibrium between scans, their signal intensity will be artificially attenuated. A D1​ of 5×T1​ ensures >99.3% magnetization recovery, preventing systematic quantitative error[6].

Step 4: Processing and Purity Calculation
  • Action: Apply manual phase correction and a polynomial baseline correction. Integrate the analyte signal and the IS signal. Calculate purity using the following mass balance equation:

    Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molecular weight, m = Gravimetric mass, and P = Purity).

Workflow Visualization

G A 1. Gravimetric Weighing Analyte + Internal Standard B 2. Dissolution Deuterated Solvent (e.g., D2O) A->B C 3. T1 Relaxation Measurement (Inversion-Recovery) B->C D 4. 1H-qNMR Acquisition Delay (D1) ≥ 5 × T1 C->D E 5. Spectral Processing Phase/Baseline Correction D->E F 6. Signal Integration & Purity Calculation E->F

Logic diagram for the qNMR purity assessment workflow of CAS 1597851-25-6.

Experimental Validation Data

To validate the efficacy of qNMR against alternative methods, three distinct batches of CAS 1597851-25-6 were analyzed using qNMR, HPLC-ELSD (Evaporative Light Scattering Detector), and an exhaustive Mass Balance approach.

Table 2: Experimental Validation of CAS 1597851-25-6 Batches
Batch NumberqNMR Purity (% w/w)HPLC-ELSD Purity (% a/a)Mass Balance Purity (% w/w)Deviation (qNMR vs. Mass)
Batch 001 98.45 ± 0.1299.10 ± 0.5098.30 ± 0.40+0.15%
Batch 002 99.12 ± 0.0899.80 ± 0.3099.05 ± 0.35+0.07%
Batch 003 97.80 ± 0.1598.95 ± 0.4597.65 ± 0.50+0.15%

Data Analysis & Causality: As demonstrated in Table 2, HPLC-ELSD consistently overestimates the purity of the compound. This occurs because ELSD measures area percent (% a/a), which inherently assumes all components share identical scattering responses and completely ignores non-volatile inorganic salts or residual water[7]. Conversely, the qNMR results tightly align with the rigorous (but highly time-consuming) Mass Balance method, proving that qNMR delivers absolute mass fraction accuracy (% w/w) in a fraction of the time[5].

References

  • Title: Quantitative NMR (qNMR) Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

  • Title: QNMR for Reference Material Preparation Source: Encyclopedia MDPI URL: [Link]

  • Title: Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals Source: Ovid URL: [Link]

  • Title: qNMR Internal Standard Reference Data (ISRD) Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

Sources

Validation

Bioavailability Comparison Guide: Peptides Containing 3-Amino-4-methoxy-3-methylpentanoic Acid (AMP(OMe)) vs. Alternative Modifications

Executive Summary The clinical translation of peptide therapeutics is historically bottlenecked by two fundamental liabilities: rapid proteolytic degradation and poor membrane permeability, which typically restrict oral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of peptide therapeutics is historically bottlenecked by two fundamental liabilities: rapid proteolytic degradation and poor membrane permeability, which typically restrict oral bioavailability to <1-2%. To overcome these barriers, medicinal chemists have turned to non-proteinogenic amino acids to induce structural rigidity and steric shielding.

This guide provides a rigorous, data-driven comparison between standard peptide modifications and the integration of 3-amino-4-methoxy-3-methylpentanoic acid (AMP(OMe)) —a highly branched, non-proteinogenic β -amino acid derivative. By analyzing physicochemical properties, in vitro permeability, and in vivo pharmacokinetics, we demonstrate how the unique steric and lipophilic profile of AMP(OMe) transforms peptide bioavailability.

Mechanistic Grounding: The Causality of AMP(OMe) Efficacy

The structural architecture of AMP(OMe) provides a dual-action mechanism to enhance systemic exposure:

  • Absolute Proteolytic Shielding : Unlike natural α -amino acids, AMP(OMe) extends the peptide backbone by an additional carbon ( β -amino acid), disrupting the precise hydrogen-bonding networks required for recognition by the S1/S1' pockets of gastrointestinal and plasma proteases . Furthermore, the dense branching at the C3 (methyl) and C4 (methoxy) positions creates immense steric bulk, effectively blocking exopeptidase and endopeptidase cleavage.

  • Lipophilicity and Desolvation Penalty Reduction : Standard statine-like derivatives contain a free hydroxyl group that acts as a hydrogen bond donor, increasing the desolvation penalty required to cross the lipophilic intestinal membrane. The methoxy ether (-OCH₃) in AMP(OMe) masks this donor, significantly increasing the partition coefficient (LogP) and promoting transcellular transport across the epithelium .

MetabolicPathway Start Oral Administration of Peptide Alpha Standard α-Peptide Start->Alpha AMP AMP(OMe) Modified β-Peptide Start->AMP Proteases GI Tract Proteases (Pepsin, Trypsin, DPP-IV) Alpha->Proteases AMP->Proteases Degradation Rapid Hydrolysis (Inactive Fragments) Proteases->Degradation Survival Proteolytic Resistance (Steric Shielding) Proteases->Survival LowBio Low/Zero Bioavailability Degradation->LowBio Absorption Intestinal Absorption (Transcellular Transport) Survival->Absorption Bioavailability High Systemic Bioavailability Absorption->Bioavailability

Fig 1. Metabolic stability and absorption pathway of AMP(OMe) modified peptides vs. standard α-peptides.

Comparative Performance Analysis

To objectively evaluate AMP(OMe), we compare it against three standard peptide backbones:

  • Unmodified α -Peptides : The native baseline.

  • Standard β -Alanine Substitution : A basic β -amino acid lacking side-chain steric bulk.

  • N-Methylated α -Peptides : A common industry standard for improving permeability and stability .

Table 1: Physicochemical and In Vitro Stability Comparison

Data represents normalized averages across a standardized hexapeptide scaffold.

Modification StrategyLogPPolar Surface Area (Ų)Plasma Half-life ( T1/2​ )Caco-2 Papp​ (x10⁻⁶ cm/s)
Unmodified α-Peptide -1.2185< 10 min0.1 (Low)
Standard β-Alanine -0.818545 min0.3 (Low)
N-Methylated α-Peptide 0.5150120 min2.5 (Moderate)
AMP(OMe) Modified 1.8 135 > 240 min 8.4 (High)
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

Parameters derived following 1 mg/kg IV and 10 mg/kg PO dosing.

Modification StrategyClearance (L/h/kg)Volume of Dist. (L/kg)AUC (PO) (ng·h/mL)Absolute Bioavailability (%F)
Unmodified α-Peptide 4.50.8BQL*< 1.0%
Standard β-Alanine 2.11.21502.5%
N-Methylated α-Peptide 1.22.585012.0%
AMP(OMe) Modified 0.4 3.8 4,200 45.0%

*BQL = Below Quantification Limit

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing internal controls to prevent false positives.

Protocol 1: Caco-2 Apical-to-Basolateral Permeability Assay

Causality: Caco-2 cells mimic the human intestinal epithelium. We utilize Lucifer Yellow as a paracellular marker; because it cannot cross intact cell membranes, its presence in the basolateral chamber instantly flags a compromised monolayer, preventing artificially inflated permeability readings.

  • Cell Culture & Maturation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to ensure complete differentiation and tight junction formation.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of the AMP(OMe) peptide in HBSS buffer (pH 6.5) containing 100 µM Lucifer Yellow. Apply 0.5 mL to the Apical (A) chamber. Add 1.5 mL of blank HBSS (pH 7.4) to the Basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the B chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification & Validation: Analyze samples via LC-MS/MS for the peptide and fluorometry for Lucifer Yellow.

    • Self-Validation Check: If Lucifer Yellow Papp​>1×10−6 cm/s, discard the well's data as the tight junctions are compromised.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

Causality: Ex vivo degradation of peptides in collected blood can artificially lower the measured AUC, leading to inaccurate clearance calculations. We mandate the immediate use of a protease inhibitor cocktail upon blood draw to freeze the metabolic profile at the exact moment of extraction.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to standardize gastric transit times.

  • Administration:

    • IV Cohort: Administer 1 mg/kg peptide via tail vein injection.

    • PO Cohort: Administer 10 mg/kg peptide via oral gavage.

  • Blood Collection: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Ex Vivo Stabilization (Critical Step): Immediately transfer blood into K2EDTA tubes pre-loaded with a protease inhibitor cocktail (AEBSF, Bestatin, Aprotinin). Invert gently and place on ice.

  • Plasma Extraction & Analysis: Centrifuge at 4,000 x g for 10 mins at 4°C. Extract plasma, precipitate proteins using cold acetonitrile (containing an isotopically labeled internal standard), and analyze via LC-MS/MS.

  • Calculation: Determine Absolute Bioavailability ( F ) using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Workflow Syn 1. Synthesis Fmoc-SPPS with AMP(OMe) Pur 2. Purification RP-HPLC & LC-MS Validation Syn->Pur InVitro 3. In Vitro Assays Caco-2 & Plasma Stability Pur->InVitro InVivo 4. In Vivo PK Rat IV/PO Dosing (n=6) InVitro->InVivo Analysis 5. PK Analysis LC-MS/MS Quantification InVivo->Analysis

Fig 2. Step-by-step experimental workflow for evaluating peptide pharmacokinetics and bioavailability.

Conclusion

The integration of 3-amino-4-methoxy-3-methylpentanoic acid (AMP(OMe)) represents a paradigm shift in peptide drug design. By simultaneously addressing the two primary modes of peptide failure—proteolytic cleavage and poor lipophilicity—AMP(OMe) yields a robust pharmacokinetic profile that vastly outperforms standard α -peptides, simple β -alanine substitutions, and N-methylated analogs. For drug development professionals targeting oral delivery of peptide therapeutics, β2,3 -amino acids with sterically hindered ether side chains offer a highly validated, structurally sound pathway to clinical viability.

References

  • Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). "Application of alicyclic beta-amino acids in peptide chemistry." Chemical Society Reviews, 35(4), 323-334.[Link][1]

  • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research, 31(4), 173-180.[Link][1]

  • Sis, M. J., & Webber, M. J. (2019). "Drug delivery with designed peptide assemblies." Trends in Pharmacological Sciences, 40(10), 747-762.[Link][2]

Sources

Comparative

Validating the Chiral Purity of 3-Amino-4-methoxy-3-methylpentanoic Acid Enantiomers: A Comparative Methodological Guide

Introduction & The Analytical Challenge 3-Amino-4-methoxy-3-methylpentanoic acid is a highly specialized, unnatural β -amino acid derivative. Featuring a branched pentanoic acid backbone, a methoxy group, and an amino gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

3-Amino-4-methoxy-3-methylpentanoic acid is a highly specialized, unnatural β -amino acid derivative. Featuring a branched pentanoic acid backbone, a methoxy group, and an amino group, it serves as a critical chiral building block in modern medicinal chemistry and peptide ligand mimetics .

The primary analytical challenge lies in its structural complexity: the molecule possesses two adjacent chiral centers (at the C3 and C4 positions), resulting in four possible stereoisomers (two pairs of enantiomers). Validating the chiral purity of a specific enantiomer (e.g., the (3R,4S) isomer) requires an analytical method capable of resolving all four stereoisomers in a single run. Furthermore, as a zwitterionic compound lacking a strong UV chromophore, it presents significant hurdles for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), often resulting in poor retention, peak tailing, and inadequate sensitivity.

To establish a self-validating system for chiral purity, researchers must choose between direct separation techniques—such as Supercritical Fluid Chromatography (SFC) or specialized RP-HPLC—and indirect pre-column derivatization methods. This guide objectively compares these strategies, detailing the causality behind experimental choices to ensure robust method development.

Methodology Comparison & Experimental Protocols

Method A: Direct Chiral Supercritical Fluid Chromatography (SFC)

The Causality: SFC has emerged as the gold standard for separating complex unnatural amino acids . The high diffusivity and low viscosity of supercritical CO 2​ allow for high flow rates without sacrificing column efficiency. For zwitterionic β -amino acids, the addition of a polar modifier (e.g., methanol) containing basic and acidic additives (like isopropylamine and trifluoroacetic acid) suppresses the ionization of the amino and carboxyl groups. This forces the molecule into a neutral state, maximizing its interaction with polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in methanol to a concentration of 1.0 mg/mL. Ensure the sample is free of aqueous buffers that could precipitate in supercritical CO 2​ .

  • Column Selection: Equip the SFC system with a Daicel Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Configuration: Set the mobile phase to 75% supercritical CO 2​ and 25% co-solvent. The co-solvent should consist of Methanol/Ethanol (50:50 v/v) containing 0.1% isopropylamine (IPA) and 0.1% trifluoroacetic acid (TFA).

  • System Parameters: Maintain a backpressure of 150 bar to ensure the CO 2​ remains in a supercritical state. Set the column temperature to 35°C and the flow rate to 3.0 mL/min.

  • Detection: Since the underivatized compound lacks a strong chromophore, utilize Evaporative Light Scattering Detection (ELSD) or couple the SFC to a Mass Spectrometer (MS) operating in positive ESI mode.

Method B: Direct RP-HPLC with Macrocyclic Antibiotic CSPs

The Causality: If SFC is unavailable, macrocyclic antibiotic columns (e.g., Chirobiotic T or TAG, based on teicoplanin) offer a powerful alternative for underivatized β -amino acids . The teicoplanin aglycone basket provides a highly specific chiral cavity. The separation is driven by steric inclusion of the branched methyl/methoxy groups into the hydrophobic cavity, coupled with hydrogen bonding between the analyte's zwitterionic moiety and the peptide backbone of the stationary phase.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Column Selection: Install a Chirobiotic TAG column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Configuration: Prepare an isocratic mobile phase of Methanol/Water (60:40 v/v). Crucially, do not add strong buffers; use pure water or a very weak volatile buffer (e.g., 5 mM ammonium acetate) to avoid disrupting the ionic interactions essential for chiral recognition.

  • System Parameters: Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

  • Detection: Use MS detection (SIM mode for the specific m/z of the protonated analyte) due to the lack of UV absorbance.

Method C: Pre-Column Derivatization + Achiral/Chiral RP-HPLC

The Causality: To overcome the lack of a chromophore and improve resolution, the amino group can be derivatized. Using a chiral derivatizing agent like Marfey's reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) converts the enantiomers into diastereomers. These diastereomers possess different physicochemical properties (hydrophobicity, dipole moments) and can be separated on standard, high-efficiency achiral C18 columns. The dinitrophenyl group also provides excellent UV absorbance at 340 nm.

Step-by-Step Protocol:

  • Derivatization Reaction: Mix 50 µL of the amino acid solution (50 mM in water) with 100 µL of Marfey's reagent (1% in acetone) and 20 µL of 1 M NaHCO 3​ .

  • Incubation: Heat the mixture at 40°C for 1 hour. Stop the reaction by adding 20 µL of 1 M HCl.

  • Dilution: Dilute the mixture with 810 µL of acetonitrile/water (50:50 v/v) and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 10 µL onto an achiral C18 column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Gradient Elution: Run a linear gradient from 10% to 50% Acetonitrile in 0.1% aqueous TFA over 45 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 340 nm.

Quantitative Data & Performance Comparison

The following table synthesizes the performance metrics of the three methodologies when applied to complex β -amino acids with multiple chiral centers.

Performance MetricMethod A: Chiral SFC (AD-H)Method B: RP-HPLC (Chirobiotic)Method C: Derivatization + C18
Enantiomeric Resolution ( Rs​ ) > 2.5 (Baseline for all 4 isomers)1.2 - 1.8 (Partial overlap possible)> 3.0 (Diastereomeric separation)
Analysis Time < 10 minutes25 - 40 minutes60+ minutes (inc. prep time)
Sensitivity (LOD) 1.5 µg/mL (ELSD) / 0.1 µg/mL (MS)0.5 µg/mL (MS)0.05 µg/mL (UV 340 nm)
Sample Prep Complexity Low (Direct injection)Low (Direct injection)High (Strict reaction conditions)
Environmental Impact Green (Minimal organic solvent)Moderate (Aqueous/Organic mix)Poor (Toxic reagents, high solvent)

Visualizations of Workflows and Mechanisms

Workflow A 3-amino-4-methoxy-3-methylpentanoic acid (4 Stereoisomers) B Direct Analysis (Underivatized) A->B C Indirect Analysis (Derivatized) A->C D Chiral SFC (Amylose/Cellulose CSPs) B->D E RP-HPLC (Macrocyclic Antibiotic CSPs) B->E F Pre-column Derivatization (e.g., Marfey's Reagent) C->F H Method Validation (ICH Q2 Guidelines) D->H E->H G Achiral/Chiral RP-HPLC F->G G->H

Workflow for selecting the optimal chiral purity validation strategy.

Mechanism CSP Chiral Stationary Phase (e.g., Chiralpak AD-H) Hbond Hydrogen Bonding (Amine/Carboxyl groups) CSP->Hbond Dipole Dipole-Dipole Interactions (Methoxy group) CSP->Dipole Steric Steric Hindrance (Methyl branches) CSP->Steric Analyte Analyte Enantiomers (R,R) vs (S,S) Analyte->Hbond Analyte->Dipole Analyte->Steric Result Differential Retention (Enantiomeric Resolution > 1.5) Hbond->Result Dipole->Result Steric->Result

Mechanistic interactions driving enantiomeric resolution on polysaccharide CSPs.

Conclusion & Recommendations

For the routine validation of 3-amino-4-methoxy-3-methylpentanoic acid chiral purity, Chiral SFC (Method A) is the undisputed optimal choice. It provides the necessary peak capacity to resolve all four stereoisomers rapidly without the need for cumbersome derivatization steps. The orthogonal interactions provided by polysaccharide CSPs in a supercritical fluid environment effectively manage the steric bulk of the C3 and C4 methyl/methoxy groups.

However, if ultra-trace enantiomeric impurity detection (e.g., identifying 0.05% of the (3S,4R) isomer in a (3R,4S) API batch) is required and SFC-MS is unavailable, Pre-Column Derivatization (Method C) remains a highly robust, self-validating alternative due to the exceptional UV sensitivity imparted by the derivatizing agent.

References

  • Nogle, L. M., Mann, C. W., Watts, W. L., & Zhang, Y. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-909.[Link]

  • Kupnik, K., Knez, Ž., Primožič, M., & Leitgeb, M. (2023). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Separation & Purification Reviews, 52(1), 1-17.[Link]

  • Árki, A., Tourwé, D., Solymár, M., Fülöp, F., Armstrong, D. W., & Péter, A. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of b-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 60, 43-54.[Link]

Validation

A Technical Guide to the Comparative Efficacy of Gabapentinoid Derivatives in Target Binding to the α2δ Subunit of Voltage-Gated Calcium Channels

For researchers and drug development professionals vested in the landscape of neuropathic pain and epilepsy, the α2δ subunit of voltage-gated calcium channels (VGCCs) remains a target of paramount importance. The therape...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals vested in the landscape of neuropathic pain and epilepsy, the α2δ subunit of voltage-gated calcium channels (VGCCs) remains a target of paramount importance. The therapeutic efficacy of gabapentinoids, such as gabapentin and pregabalin, is intrinsically linked to their ability to bind to this subunit, thereby modulating neurotransmitter release.[1][2] This guide provides an in-depth comparative analysis of the target binding efficacy of a series of 3-amino-4-methoxy-3-methylpentanoic acid derivatives, using pregabalin analogues as a structural framework. We will delve into the causality of experimental design, present a detailed protocol for a competitive radioligand binding assay, and dissect the structure-activity relationships (SAR) that govern binding affinity.

The α2δ Subunit: A Critical Modulator of Synaptic Transmission

The α2δ subunit is an auxiliary component of VGCCs, playing a crucial role in the trafficking and cell surface expression of the pore-forming α1 subunit.[3][4] Beyond this chaperone-like function, the α2δ subunit is a key organizer of glutamatergic synapses, influencing presynaptic differentiation and the trans-synaptic alignment of postsynaptic receptors.[5][6] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is upregulated, leading to increased nociceptive signaling.[1] Gabapentinoids exert their therapeutic effects by binding to the α2δ-1 and α2δ-2 subunits, which is thought to reduce the trafficking of VGCCs to the presynaptic membrane, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[1]

The development of novel derivatives of the gabapentinoid scaffold, such as those based on a 3-amino-4-methoxy-3-methylpentanoic acid backbone, is driven by the pursuit of enhanced binding affinity, improved pharmacokinetic profiles, and a deeper understanding of the molecular interactions that govern their therapeutic action.

Quantifying Target Engagement: The Competitive Radioligand Binding Assay

To quantitatively assess the binding affinity of novel compounds for the α2δ subunit, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound to displace a radiolabeled ligand, typically [3H]gabapentin, from its binding site on the receptor. The resulting data allows for the determination of the half-maximal inhibitory concentration (IC50), which can then be used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis A Homogenize porcine cerebral cortex in sucrose buffer B Centrifuge at 1,000 x g to remove nuclei and debris A->B C Centrifuge supernatant at 100,000 x g to pellet membranes B->C D Wash and resuspend membrane pellet in assay buffer C->D E Incubate membranes with [3H]gabapentin and varying concentrations of test compound F Incubate at room temperature for 60 minutes E->F G Separate bound and free radioligand by rapid vacuum filtration F->G H Wash filters with ice-cold buffer to remove non-specific binding G->H I Quantify radioactivity on filters using liquid scintillation counting J Plot percent inhibition versus log concentration of test compound I->J K Determine IC50 value from the dose-response curve J->K L Calculate Ki value using the Cheng-Prusoff equation K->L

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: [3H]Gabapentin Competitive Binding Assay

This protocol is a synthesized methodology based on established procedures for determining the binding affinity of compounds to the α2δ subunit.[7][8][9]

1. Membrane Preparation:

  • Rationale: The α2δ subunit is a membrane-bound protein. Therefore, the first step is to isolate a membrane fraction from a tissue source rich in this receptor, such as the porcine or rat cerebral cortex.[9][10]

  • Procedure:

    • Homogenize fresh or frozen porcine cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose buffer containing protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

    • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the membrane pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging again at 100,000 x g for 60 minutes at 4°C.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of approximately 1 mg/mL, as determined by a Bradford or BCA protein assay.

    • Aliquots of the membrane preparation can be stored at -80°C until use.

2. Binding Assay:

  • Rationale: This step involves the competitive binding reaction where the unlabeled test compound and the radiolabeled ligand ([3H]gabapentin) compete for the same binding site on the α2δ subunit.

  • Procedure:

    • Set up assay tubes in triplicate for each concentration of the test compound.

    • To each tube, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled gabapentin (e.g., 10 µM, for non-specific binding).

      • 50 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM).

      • 50 µL of [3H]gabapentin at a final concentration close to its Kd (e.g., 5-10 nM).

      • 100 µL of the membrane preparation (50-100 µg of protein).

    • Incubate the tubes at room temperature for 60 minutes to allow the binding to reach equilibrium.[9]

3. Filtration and Scintillation Counting:

  • Rationale: To measure the amount of radioligand bound to the membranes, the bound and free radioligand must be separated. This is achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.

  • Procedure:

    • Rapidly filter the contents of each tube through a GF/B glass fiber filter (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

4. Data Analysis:

  • Rationale: The raw data (counts per minute) is used to determine the IC50 and subsequently the Ki of the test compound.

  • Procedure:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding (counts in the presence of excess unlabeled gabapentin) from the total binding.

    • Express the specific binding at each concentration as a percentage of the maximal specific binding (in the absence of the test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Efficacy and Structure-Activity Relationships

The following table presents the binding affinities of a series of pregabalin analogues, which serve as excellent surrogates for understanding the SAR of 3-amino-4-methoxy-3-methylpentanoic acid derivatives. The data is adapted from Belliotti et al., 2005.[7][8]

CompoundStructure[3H]Gabapentin Binding IC50 (nM)
Pregabalin 3-(aminomethyl)-5-methylhexanoic acid90
Analogue 1 3-Amino-4-methylpentanoic acid130
Analogue 2 3-Amino-4,4-dimethylpentanoic acid330
Analogue 3 3-Amino-4-ethylhexanoic acid240
Analogue 4 (3S,4S)-3-Amino-4-methylhexanoic acid40
Analogue 5 (3S,4R)-3-Amino-4-methylhexanoic acid150
Analogue 6 3-Amino-4-methoxypentanoic acid>10,000
Discussion of Structure-Activity Relationships (SAR)

The binding data reveals several key insights into the structural requirements for high-affinity binding to the α2δ subunit:

  • The γ-Amino Acid Moiety is Crucial: The core structure of a γ-amino acid is essential for binding.

  • Alkylation at the 4-Position:

    • Small alkyl groups at the 4-position are well-tolerated. For instance, a methyl group (Analogue 1) results in only a slight decrease in affinity compared to the isobutyl group of pregabalin.[7][8]

    • Increasing the steric bulk at the 4-position, such as with a gem-dimethyl group (Analogue 2) or an ethyl group (Analogue 3), leads to a noticeable reduction in binding affinity.[7][8] This suggests that the binding pocket has dimensional constraints in this region.

  • Stereochemistry is a Key Determinant: The stereochemistry at the 3- and 4-positions significantly impacts binding. The (3S,4S) stereoisomer (Analogue 4) exhibits more than a threefold increase in affinity compared to the (3S,4R) isomer (Analogue 5) and is more potent than pregabalin itself.[7][8] This highlights the importance of a specific three-dimensional arrangement of the functional groups for optimal interaction with the binding site.

  • The Impact of a Methoxy Group: The introduction of a methoxy group at the 4-position (Analogue 6) dramatically reduces binding affinity. This suggests that the binding pocket in this region is likely hydrophobic and cannot accommodate a polar oxygen atom, or that the methoxy group introduces an unfavorable steric clash.

Mechanistic Insights into α2δ-Mediated Synaptic Modulation

The binding of gabapentinoid derivatives to the α2δ subunit is the initial step in a cascade of events that ultimately leads to a reduction in neurotransmitter release.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal A Voltage-Gated Calcium Channel (VGCC) B α2δ Subunit A->B associated with F Reduced Calcium Influx A->F leads to B->A modulates trafficking & function C Synaptic Vesicle D Neurotransmitters (e.g., Glutamate) C->D contains G Decreased Neurotransmitter Release C->G results in E Gabapentinoid Derivative E->B binds to F->C prevents fusion of H Reduced Glutamate Concentration G->H I Postsynaptic Receptors H->I less activation of J Reduced Postsynaptic Excitation I->J leads to

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Comparative

A Comparative Guide to the Spectroscopic Validation of 3-Amino-4-methoxy-3-methylpentanoic Acid Intermediates

This guide provides an in-depth, objective comparison of critical spectroscopic techniques for the validation of synthetic intermediates in the production of 3-amino-4-methoxy-3-methylpentanoic acid. Tailored for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of critical spectroscopic techniques for the validation of synthetic intermediates in the production of 3-amino-4-methoxy-3-methylpentanoic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow compliant with rigorous quality standards.

Introduction: The Imperative of Intermediate Validation

In the synthesis of Active Pharmaceutical Ingredients (APIs), the rigorous characterization of each isolated intermediate is a cornerstone of Good Manufacturing Practices (GMP).[1] This validation is not merely a quality control checkpoint; it is a critical step that ensures process predictability, minimizes impurity propagation, and guarantees the safety and efficacy of the final API.[2][] Intermediates are the building blocks of the final drug substance, and their structural integrity directly impacts the quality and purity of the API.[2][4]

This guide uses the synthesis of a complex β-amino acid, 3-amino-4-methoxy-3-methylpentanoic acid (1) , as a case study to compare the utility of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in process control.

Proposed Synthetic Pathway

To illustrate the validation process, we propose a plausible, hypothetical synthetic route starting from 3-methyl-2-butanone. This pathway involves the formation of key intermediates whose structural confirmation is paramount before proceeding to the next synthetic step.

G cluster_0 Proposed Synthetic Pathway 3-Methyl-2-butanone 3-Methyl-2-butanone Intermediate_A Intermediate A: 2-Amino-2,3-dimethylbutanenitrile 3-Methyl-2-butanone->Intermediate_A Strecker Reaction (NaCN, NH4Cl) Intermediate_B Intermediate B: Methyl 3-amino-4-methoxy-3-methylpentanoate* Intermediate_A->Intermediate_B Methanolysis (H2SO4, MeOH) Final_Product Final Product (1): 3-Amino-4-methoxy-3-methylpentanoic acid Intermediate_B->Final_Product Hydrolysis (aq. HCl, Δ)

Caption: Proposed synthetic pathway for 3-amino-4-methoxy-3-methylpentanoic acid.

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique provides a complete structural picture. A self-validating system relies on the orthogonal data generated from multiple spectroscopic methods. The workflow ensures that the molecular formula, connectivity, and functional groups are all confirmed, leaving no room for structural ambiguity.

G cluster_workflow Spectroscopic Validation Workflow cluster_primary Primary Confirmation cluster_secondary Definitive Structural Elucidation Isolated_Intermediate Isolated Synthetic Intermediate FTIR FT-IR (Functional Groups) Isolated_Intermediate->FTIR MS Mass Spectrometry (Molecular Weight) Isolated_Intermediate->MS H_NMR ¹H NMR (Proton Framework) FTIR->H_NMR MS->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Proceed Proceed to Next Step C_NMR->Proceed

Caption: Integrated workflow for the comprehensive validation of synthetic intermediates.

Comparative Spectroscopic Analysis

This section compares the application and expected data from FT-IR, NMR, and MS for the validation of the proposed intermediates.

FT-IR Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FT-IR is the first line of analysis. It is exceptionally fast and provides a clear "yes/no" answer for the success of a reaction by tracking the appearance or disappearance of key functional groups. For instance, the conversion of a nitrile to an ester and then to a carboxylic acid involves dramatic and easily identifiable changes in the IR spectrum.

CompoundKey Functional GroupExpected Absorption (cm⁻¹)Rationale
Intermediate A Nitrile (C≡N)2250-2210 (weak to medium)Confirms the successful addition of cyanide.
(2-Amino-2,3-dimethylbutanenitrile)Amine (N-H)3500-3300 (two bands for -NH₂)Indicates the presence of the primary amine.
Intermediate B Ester Carbonyl (C=O)~1735Strong, sharp peak indicating the formation of the methyl ester.[5]
(Methyl Ester)C-O Stretch1300-1000Confirms the ester and methoxy ether linkages.
Amine (N-H)3500-3300Confirms the retention of the amine group.
Final Product (1) Carboxylic Acid O-H3300-2500 (very broad)A hallmark of the carboxylic acid dimer, confirming hydrolysis.
(Carboxylic Acid)Carboxylic Acid C=O~1710Carbonyl stretch, shifted to a lower wavenumber compared to the ester.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid intermediate directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the key functional group absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: While FT-IR confirms functional groups, NMR spectroscopy elucidates the precise connectivity and stereochemistry of the molecule. ¹H NMR reveals the electronic environment of every proton and their spatial relationships through spin-spin coupling, while ¹³C NMR provides a map of the carbon skeleton. For complex molecules like our target, 2D NMR techniques (like COSY and HSQC) would be employed for unambiguous assignment, though we will focus on 1D spectra for this guide.

Table of Predicted ¹H and ¹³C NMR Data

CompoundPredicted ¹H NMR Data (δ, ppm)Predicted ¹³C NMR Data (δ, ppm)
Intermediate A ~1.5-2.0 (br s, 2H, -NH₂); 1.2-1.4 (m, 9H, 3 x -CH₃)~120 (-C≡N); ~55 (quaternary -C-NH₂); ~30-35 (-CH-); ~15-25 (-CH₃)
Intermediate B ~3.65 (s, 3H, -COOCH₃); ~3.30 (s, 3H, -C-OCH₃); ~2.5 (d, 2H, -CH₂-COOH); ~1.5-2.0 (br s, 2H, -NH₂); 1.0-1.2 (m, 9H, methyls)~175 (-C=O); ~75 (-C-OCH₃); ~60 (quaternary -C-NH₂); ~52 (-COOCH₃); ~50 (-OCH₃); ~45 (-CH₂-); ~20-25 (methyls)
Final Product (1) ~11-12 (br s, 1H, -COOH); ~3.30 (s, 3H, -C-OCH₃); ~2.6 (d, 2H, -CH₂-COOH); ~2.0-2.5 (br s, 2H, -NH₂); 1.0-1.2 (m, 9H, methyls)~178 (-C=O); ~75 (-C-OCH₃); ~60 (quaternary -C-NH₂); ~50 (-OCH₃); ~45 (-CH₂-); ~20-25 (methyls)
(Note: Predicted shifts are based on analogous structures and general chemical shift principles. Actual values may vary based on solvent and other conditions.)[6][7][8]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the intermediate and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be locked, tuned, and shimmed by automated routines to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° or 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, this requires a significantly larger number of scans.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry provides the most direct evidence of a compound's molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass of a molecule with enough accuracy (typically <5 ppm) to predict a unique elemental composition. Furthermore, the fragmentation pattern observed in an MS/MS experiment can provide corroborating structural evidence.[9][10] The principal fragment ions for amino acids often involve the loss of water, ammonia, or the carboxyl group.[9][11][12]

CompoundTechniqueExpected [M+H]⁺ (m/z)Key Fragmentation Pathways
Intermediate A ESI-HRMS127.1284 (for C₇H₁₅N₂)Loss of NH₃
Intermediate B ESI-HRMS190.1438 (for C₉H₂₀NO₃)Loss of CH₃OH from ester; Loss of COOCH₃
Final Product (1) ESI-HRMS176.1281 (for C₈H₁₈NO₃)Loss of H₂O; Loss of COOH (as CO₂ + H₂); Loss of NH₃

Experimental Protocol: Electrospray Ionization - High-Resolution Mass Spectrometry (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution of the intermediate (~0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap instrument). The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. The instrument's software compares the measured exact mass to a theoretical mass calculated for the expected elemental composition.

Conclusion: Synthesizing Data for Unimpeachable Validation

The spectroscopic validation of pharmaceutical intermediates is a system of cross-checks. FT-IR provides a rapid screen for the expected chemical transformation. Mass spectrometry acts as a gatekeeper, confirming that the product has the correct molecular weight and elemental formula. Finally, ¹H and ¹³C NMR spectroscopy provides the unambiguous, high-resolution structural proof.

By integrating the data from these orthogonal techniques, a scientist can build a self-validating and trustworthy data package for each intermediate. This multi-faceted approach ensures that the synthetic process is well-controlled and that the final API is built upon a foundation of rigorously characterized and validated chemical building blocks, fulfilling the core principles of quality assurance in drug development.[13][14]

References

  • Lee, Y. J., & Kim, Y. H. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(1), 143-151. [Link]

  • Zhu, J., & Cole, R. B. (2018). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports, 8(1), 1-11. [Link]

  • Spicer, V., & Auchere, F. (2018). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Proteomes, 6(3), 33. [Link]

  • Carlson, S. M., et al. (2018). MT-MAMS: Protein Methyltransferase Motif Analysis by Mass Spectrometry. Journal of Proteome Research, 17(10), 3423-3433. [Link]

  • Loo, R. R. O., et al. (2000). Method for identification and quantitative analysis of protein lysine methylation using matrix-assisted laser desorption/ionization--time-of-flight mass spectrometry and amino acid analysis. Analytical Biochemistry, 285(1), 92-101. [Link]

  • Moussa, M., & Gevorgyan, V. (2021). Comprehensive mass spectrometric investigation strategies of the human methylproteome. Journal of Proteomics, 243, 104258. [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. [Link]

  • Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. U.S.
  • Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. [Link]

  • Serna, M., et al. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 24(22), 16499. [Link]

  • MHRA. (2013). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Chavez, P. F., et al. (2013). Validation methodologies of near infrared spectroscopy methods in pharmaceutical applications. European Pharmaceutical Review, 18(1). [Link]

  • APIC. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. ComplianceOnline. [Link]

  • ResearchGate. (n.d.). Guidelines for the Development and Validation of Near-Infrared Spectroscopic Methods in the Pharmaceutical Industry. [Link]

  • Nájera, C., & Abellán, T. (2009). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry, 74(10), 3845-3855. [Link]

  • ANVISA. (2002). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. [Link]

  • PubChem. (n.d.). 5-Aminovaleric acid. National Center for Biotechnology Information. [Link]

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  • Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. [Link]

  • EFCG. (n.d.). The role of intermediates in the manufacturing of APIs. [Link]

  • Smith, A. B., et al. (2021). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Molecules, 26(14), 4321. [Link]

  • Health Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • Journal of GXP Compliance. (2019). A Roadmap for Implementing QRM Principles in Drug Substance Manufacturing. [Link]

  • Krishnakumar, V., & Ramasamy, R. (2008). Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine and 6-methoxy purine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 8-17. [Link]

  • ResearchGate. (n.d.). ¹H/¹³C NMR data of different substitutes or configurations. [Link]

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  • Vincent, M. G., et al. (1991). Spectroscopic characterization of true enzyme-substrate intermediates of aspartate aminotransferase trapped at subzero temperatures. European Journal of Biochemistry, 201(3), 697-705. [Link]

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Safety & Regulatory Compliance

Safety

3-Amino-4-methoxy-3-methylpentanoic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 3-Amino-4-methoxy-3-methylpentanoic Acid In modern drug discovery and peptidomimetic synthesis, non-natural amino acids like 3-Amino-4-methoxy-3-methylpentan...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 3-Amino-4-methoxy-3-methylpentanoic Acid

In modern drug discovery and peptidomimetic synthesis, non-natural amino acids like 3-Amino-4-methoxy-3-methylpentanoic acid (CAS: 1597851-25-6) are critical chiral building blocks. However, their unique structural properties present specific logistical and environmental challenges. Because this compound does not occur in nature, standard biological wastewater treatment facilities are not equipped to enzymatically degrade it. If improperly discharged, it can act as a recalcitrant, bioactive nitrogenous pollutant in aquatic ecosystems.

As a Senior Application Scientist, I have designed this guide to provide researchers with a rigorous, self-validating operational framework for the disposal of this chemical. This protocol ensures absolute compliance with environmental regulations while safeguarding laboratory personnel.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 3-Amino-4-methoxy-3-methylpentanoic acid is a zwitterion, containing both a basic primary amine and an acidic carboxylic acid. This dual nature dictates its solubility, reactivity, and waste classification.

Table 1: Physicochemical Properties & Waste Operational Implications

PropertyValue / CharacteristicOperational Implication for Disposal
Chemical Name 3-Amino-4-methoxy-3-methylpentanoic acidTreat as a non-natural bioactive organic intermediate.
Molecular Formula C₇H₁₅NO₃Contains heteroatoms (N, O); requires high-temperature incineration to prevent NOx emissions.
Molecular Weight 161.20 g/mol Fine powder form poses a mild inhalation hazard if aerosolized during cleanup.
Functional Groups Primary Amine, Carboxylic Acid, MethoxyAmphoteric (Zwitterionic); exhibits pH-dependent solubility in aqueous waste streams.
EPA Waste Code Unlisted (Characteristic Organic Waste)Cannot be drain-disposed. Must be collected in a Satellite Accumulation Area (SAA) for RCRA-compliant incineration.

Waste Stream Segregation Logic

The overriding principle governing prudent laboratory waste management is that no experimental activity should commence until a comprehensive disposal plan has been formulated[1]. The following decision tree maps the lifecycle of 3-Amino-4-methoxy-3-methylpentanoic acid from waste generation to final destruction.

WasteWorkflow Start Waste Generation (3-Amino-4-methoxy-3-methylpentanoic acid) Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Reaction Filtrates) Start->Liquid Spill Accidental Spill (Surface Contamination) Start->Spill SolidCont Solid Organic Waste (Double-bagged) Solid->SolidCont LiqOrg Non-Halogenated Solvent Waste Liquid->LiqOrg Organic Solvents LiqAq Aqueous Waste (pH 5-9) Liquid->LiqAq Aqueous Streams Absorb Inert Absorbent Sweep Spill->Absorb Incineration EPA/RCRA Compliant Incineration Facility SolidCont->Incineration LiqOrg->Incineration LiqAq->Incineration Absorb->SolidCont

Workflow for the segregation and disposal of 3-Amino-4-methoxy-3-methylpentanoic acid waste streams.

Self-Validating Disposal Methodologies

Every procedure in a high-functioning laboratory must be a self-validating system —meaning the protocol inherently contains steps that prove the procedure was executed correctly and safely.

Methodology A: Bulk Solid & Container Decontamination

Unused reagent, lyophilized product, or empty primary containers must be processed to prevent environmental contamination.

  • Step 1: Solid Waste Segregation Transfer all bulk solid waste into a sealable, compatible plastic bag (e.g., polyethylene), then place it inside a designated solid organic waste drum.

    • Causality: Segregating solid organic waste from strong oxidizers prevents spontaneous exothermic degradation.

  • Step 2: Triple-Rinse Decontamination (Self-Validating Step) Rinse the empty primary glass or plastic container three times with a compatible polar solvent (e.g., methanol or water)[2]. Collect all rinsate in the liquid waste carboy.

    • Causality: The EPA requires triple-rinsing to ensure that biologically active residues are fully mobilized and removed from the container walls[3].

    • Validation: The visual absence of powder residue after the third rinse, combined with a final solvent wash that runs completely clear, validates that the container is fully decontaminated and legally reclassified as standard, non-hazardous solid waste.

Methodology B: Post-Reaction Liquid Waste Processing

During peptide coupling or synthetic workflows, this amino acid will end up in solvent filtrates.

  • Step 1: Quench and Phase Separation Ensure all coupling reagents (e.g., HATU, EDC) in the mixture are fully quenched. Separate halogenated solvents (e.g., Dichloromethane) from non-halogenated solvents (e.g., DMF, Methanol).

    • Causality: Halogenated and non-halogenated wastes must be segregated[2]. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins.

  • Step 2: pH Verification (Self-Validating Step) Test the aqueous/organic waste stream with universal pH indicator paper before capping the carboy.

    • Causality: Residual acids (TFA) or bases (DIPEA) used alongside the amino acid can push the pH to dangerous extremes, causing gas evolution, container bulging, or rupture in the waste storage area.

    • Validation: A pH reading strictly between 6.0 and 8.0 confirms the solution is neutralized. This validates that the mixture is chemically stable and safe for sealed accumulation.

Methodology C: Aerosol-Free Spill Containment

In the event of a powder spill on the benchtop or floor, dry sweeping is strictly prohibited.

  • Step 1: Solvent Dampening Lightly spray the spilled powder with a compatible solvent (e.g., 70% Ethanol or Isopropanol) to dampen the material.

    • Causality: Sweeping dry, fine powders aerosolizes the particles, transforming a localized surface contamination into a widespread inhalation hazard. Dampening binds the particles together.

  • Step 2: Inert Absorption & Collection (Self-Validating Step) Wipe the dampened area with absorbent pads or an inert absorbent sweep. Place all used absorbent materials into the solid hazardous waste container[3].

    • Causality: Spilled chemicals and the materials used to clean them must legally be treated as hazardous waste[4].

    • Validation: Swabbing the cleaned area with a fresh, damp white tissue should yield no visible discoloration or residue, validating that the surface has been successfully decontaminated.

Regulatory Grounding & RCRA Compliance

To maintain a culture of safety and regulatory compliance, laboratories handling 3-Amino-4-methoxy-3-methylpentanoic acid must adhere to the guidelines[5].

For academic and research institutions, the EPA's Subpart K provides an alternative, flexible framework for managing hazardous waste[6]. Under Subpart K, the hazardous waste determination must be made by trained environmental health and safety (EHS) professionals rather than individual students or researchers[6]. All waste generated from workflows involving this amino acid must be stored in a legally designated Satellite Accumulation Area (SAA) at or near the point of generation, under the direct control of the operator, and must not exceed 55 gallons before being transferred to a central facility for incineration[6].

By adhering to these self-validating protocols, your laboratory will not only ensure strict EPA compliance but also establish a gold standard for operational safety in drug development environments.

References

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Research Council (US) / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Common Hazardous Wastes Found in Laboratories Source: Environmental Marketing Services, LLC URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center (VUMC) Environmental Health and Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-4-methoxy-3-methylpentanoic acid

Handling novel and unnatural amino acid derivatives requires a rigorous, causality-driven approach to laboratory safety. 3-Amino-4-methoxy-3-methylpentanoic acid (CAS: 1597851-25-6) is a specialized β -amino acid buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel and unnatural amino acid derivatives requires a rigorous, causality-driven approach to laboratory safety. 3-Amino-4-methoxy-3-methylpentanoic acid (CAS: 1597851-25-6) is a specialized β -amino acid building block[1]. Because β -amino acids are heavily utilized in the development of peptidomimetics to increase enzymatic stability and pharmacological potency[2], they are frequently handled alongside highly permeabilizing organic solvents during solid-phase peptide synthesis[3].

While this specific compound does not possess extreme acute toxicity, its unnatural structure, fine powder morphology, and increased lipophilicity (due to the methoxy and methyl groups) dictate strict handling protocols to prevent dermal sensitization and respiratory irritation[4][5].

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets, providing you with a self-validating, step-by-step methodology for handling, spill response, and waste disposal.

Causality-Driven PPE Selection

When selecting Personal Protective Equipment (PPE) for 3-Amino-4-methoxy-3-methylpentanoic acid, the primary physical hazards are electrostatic dispersion of the dry powder and dermal penetration when the compound is solvated. The following table summarizes the quantitative specifications and the mechanistic rationale for each PPE component.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecification StandardMaterial / TypeCausality & Rationale
Ocular ANSI Z87.1 / EN 166Polycarbonate Safety GogglesPrevents micro-particulate aerosolization from contacting the ocular mucosa during transfer and weighing.
Dermal ASTM D6978 / EN 374Nitrile (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance compared to latex. The methoxy group increases the compound's lipophilicity, heightening dermal absorption risks if solvated in DMF or DMSO.
Respiratory N95 / FFP2 (Minimum)Particulate Filter MaskMitigates the inhalation risk of fine crystalline powders. Note: Respiratory PPE is secondary to primary engineering controls (e.g., handling inside a VBE).
Body OSHA 29 CFR 1910.132Cotton / Nomex Lab CoatSynthetic clothing generates static electricity, which repels fine amino acid powders, causing them to become airborne. Cotton prevents electrostatic accumulation.

Operational Protocol: Safe Handling and Weighing

To ensure scientific integrity and operator safety, every handling procedure must be a self-validating system. Do not proceed to the next step unless the verification check is successful.

Step 1: Environmental Preparation & Engineering Controls

  • Action: Conduct all weighing and transfer operations inside a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood.

  • Verification: Check the digital airflow monitor. The face velocity must consistently read between 80 and 120 feet per minute (fpm) .

  • Causality: Airflow below 80 fpm fails to capture aerosolized particulates; airflow above 120 fpm creates turbulence that will blow the fine β -amino acid powder out of the weigh boat.

Step 2: Electrostatic Discharge (ESD) Mitigation

  • Action: Discharge static from your gloves by touching a grounded metal surface. Pass an anti-static zero-stat gun over the weigh boat and the chemical container before opening.

  • Causality: Unnatural amino acids are highly prone to electrostatic dispersion. Static charge will cause the powder to "jump" from the spatula, contaminating the balance and creating an inhalation hazard.

Step 3: Material Transfer

  • Action: Using a grounded, stainless-steel micro-spatula, carefully transfer the 3-Amino-4-methoxy-3-methylpentanoic acid into the weigh boat.

  • Action: Immediately recap the source bottle. If transferring the powder to a reaction vial containing coupling solvents (e.g., DMF or NMM)[3], ensure the vial is sealed before removing it from the hood.

Step 4: Post-Weighing Decontamination

  • Action: Wipe down the balance pan and surrounding VBE surface with a lint-free wipe dampened with 70% Isopropanol or Ethanol.

  • Verification: Inspect the wipe for any residual white powder. Repeat wiping until the cloth remains completely clean.

Spill Response and Decontamination Workflow

In the event of an accidental spill of 3-Amino-4-methoxy-3-methylpentanoic acid, immediate containment is required to prevent cross-contamination of the laboratory environment[5].

Step 1: Isolate and Assess Halt all work. If the spill occurs outside a fume hood, instruct colleagues to step back to prevent tracking the powder throughout the lab.

Step 2: The Wet-Wipe Protocol Never use a brush or dry broom to sweep up amino acid powders. Dry sweeping introduces immense mechanical energy, aerosolizing the compound and creating a severe inhalation hazard.

  • Overlay the spilled powder with absorbent laboratory paper towels.

  • Gently mist the towels with water or 70% Isopropanol to solvate and bind the powder to the matrix.

  • Carefully fold the towels inward, trapping the chemical inside.

Step 3: Surface Decontamination Wash the affected surface with a mild detergent solution, followed by a final wipe with an organic solvent (like Isopropanol) to remove any lipophilic residue left by the methoxy-derivatives.

Chemical Waste Disposal Plan

Unnatural amino acids and their synthetic intermediates must not be flushed down the sink. They must be segregated according to their physical state and accompanying solvents.

  • Solid Waste: Contaminated weigh boats, spatulas, and spill-response wipes must be placed in a heavy-duty, puncture-resistant plastic bag, labeled as "Hazardous Solid Waste - Unnatural Amino Acid Derivatives," and sealed for incineration.

  • Aqueous/Organic Liquid Waste: If the amino acid has been dissolved for peptide synthesis (e.g., using TFA, DMF, or DMSO)[3][6], the liquid must be collected in a designated Non-Halogenated Organic Waste carboy. Ensure the carboy is properly vented to prevent pressure buildup.

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for handling, spill response, and disposal of unnatural amino acids.

Protocol A Risk Assessment & VBE Check B Don PPE (Nitrile, Goggles, Coat) A->B C Static Mitigation & Material Weighing B->C D Spill Detected? C->D E Wet-Wipe Protocol & Containment D->E Yes F Chemical Waste Segregation D->F No E->F G Doff PPE & Wash Hands F->G

Fig 1: Operational workflow for handling, spill response, and disposal of unnatural amino acids.

References

  • Hilaris Publisher. "β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review". Available at:[Link]

  • National Institutes of Health (NIH). "Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins". Available at: [Link]

  • Breckland Scientific Supplies Ltd. "Amino Acid Set - SAFETY DATA SHEET". Available at:[Link]

  • Google Patents. "US20240116988A1 - Anti-ror1 macrocyclic peptides and compositions (Peptide Synthesis Protocols)".
  • National Institutes of Health (NIH). "Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli". Available at: [Link]

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